molecular formula C9H10BrNO B581206 4-Bromo-2-(dimethylamino)benzaldehyde CAS No. 1030863-12-7

4-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B581206
CAS No.: 1030863-12-7
M. Wt: 228.089
InChI Key: ZHCFWLVUTGYLRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the exploration of aldehyde dehydrogenase (ALDH) inhibitors . Research indicates that structural analogues of this compound, which share the core benzaldehyde scaffold with para-amino and meta-halo substitutions, demonstrate potent and selective inhibitory activity against specific ALDH isoforms, such as ALDH1A3 and ALDH3A1 . The bromine atom serves as a handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecular structure and study structure-activity relationships (SAR) . This makes the compound a key intermediate for developing novel chemical probes and potential therapeutic agents targeting ALDH pathways, which are implicated in cancer stem cell biology and drug resistance .

Properties

IUPAC Name

4-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFWLVUTGYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655925
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030863-12-7
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Reactivity Profile, and Applications in Push-Pull Systems

Executive Summary

4-Bromo-2-(dimethylamino)benzaldehyde (CAS: 1030863-12-7) is a specialized bifunctional building block critical to the development of intramolecular charge transfer (ICT) fluorophores and nitrogen-containing heterocycles.[1] Characterized by a "push-pull" electronic architecture—featuring an electron-donating dimethylamino group ortho to an electron-withdrawing aldehyde—this compound exhibits unique reactivity patterns that distinguish it from its para-amino isomers.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in medicinal chemistry and organic electronics.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 1030863-12-7
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Yellow to greenish crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water
Electronic Character Strong dipole moment due to ortho-donor/acceptor pairing

Structural Insight: Unlike the more common 4-(dimethylamino)benzaldehyde, the ortho-positioning of the dimethylamino group in this scaffold introduces significant steric strain and electronic coupling with the carbonyl group.[1] This proximity often results in a twisted intramolecular charge transfer (TICT) state upon excitation, making it a valuable precursor for solvatochromic dyes.[1]

Synthetic Pathways: Causality & Control[1]

The Regioselectivity Challenge

Direct formylation (Vilsmeier-Haack) of 3-bromo-N,N-dimethylaniline is theoretically possible but practically flawed.[1] The strong para-directing effect of the dimethylamino group typically forces formylation to the C4 position (relative to the amine), yielding the unwanted isomer 2-bromo-4-(dimethylamino)benzaldehyde (CAS 55875-47-3).[1]

To guarantee the 4-bromo-2-(dimethylamino) substitution pattern, a Nucleophilic Aromatic Substitution (SNAr) strategy is the industry standard for high fidelity.[1]

Protocol A: SNAr Displacement (Recommended)

Mechanism: The aldehyde group at C1 acts as an electron-withdrawing group (EWG), activating the ortho-fluorine atom of the precursor towards nucleophilic attack by dimethylamine.[1] The bromine atom at C4, being meta to the activating aldehyde, is electronically decoupled from SNAr activation, ensuring chemoselectivity.[1]

Reagents:

  • Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)[1][2]

  • Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0 M in THF)

  • Base: Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr)[1]

Step-by-Step Methodology:

  • Charge: Dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in DMF (5 volumes).

  • Addition: Add K₂CO₃ (1.5 eq) followed by slow addition of Dimethylamine (1.2 eq).

    • Note: If using aqueous amine, ensure vigorous stirring to manage the biphasic system.[1]

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the fluorinated precursor.[1]

    • Endpoint: Conversion is typically quantitative due to the high activation energy difference between F and Br displacement.[1]

  • Workup: Pour reaction mixture into ice-water. The product typically precipitates as a yellow solid.[1] Filter, wash with water to remove inorganic salts, and dry.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).[1]

SynthesisPath Start 4-Bromo-2-fluorobenzaldehyde (EWG Activated) Reagents Dimethylamine + K2CO3 (Solvent: DMF, 80°C) Start->Reagents S_NAr Initiation Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate F- Displacement Product This compound (Target Scaffold) Intermediate->Product Aromatization

Figure 1: Chemoselective SNAr pathway leveraging the activating nature of the aldehyde group.[1]

Reactivity & Functionalization Profile

The utility of this compound lies in its orthogonal reactivity .[1] The molecule possesses two distinct "handles" that can be manipulated independently:[1]

  • The Aldehyde (C1): Susceptible to condensation reactions.[1]

  • The Bromide (C4): Susceptible to transition-metal catalyzed coupling.[1]

Validated Transformations
Reaction TypeTarget HandleReagentsProduct Class
Suzuki-Miyaura -Br (C4)Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Biaryl Push-Pull Systems
Knoevenagel -CHO (C1)Malononitrile, Piperidine (cat.)[1]Dicyanovinyl dyes (Deep Red/NIR)
Wittig/Horner -CHO (C1)Phosphonium salts/PhosphonatesStyryl fluorophores
Reductive Amination -CHO (C1)NaBH(OAc)₃, Primary AmineBenzylamines (Drug intermediates)
Strategic Workflow: Scaffold Hopping

In drug discovery, this scaffold allows for the rapid generation of libraries.[1] A common workflow involves first diversifying the C4 position via Suzuki coupling to introduce lipophilicity or target binding elements, followed by modification of the aldehyde to form heterocycles like quinolines or benzimidazoles.[1]

ReactivityMap Center This compound Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Center->Suzuki C-Br Functionalization Knoevenagel Knoevenagel Condensation (Malononitrile, Base) Center->Knoevenagel Aldehyde Condensation Cyclization Heterocycle Formation (e.g., Friedländer Synthesis) Center->Cyclization Dual Activation Biaryl Extended Conjugation (Fluorescent Probes) Suzuki->Biaryl Dye Push-Pull Styryl Dyes (ICT Sensors) Knoevenagel->Dye Drug Substituted Quinolines (Kinase Inhibitors) Cyclization->Drug

Figure 2: Orthogonal functionalization map demonstrating the divergent synthesis potential.

Applications in Research & Industry

Intramolecular Charge Transfer (ICT) Probes

The ortho-dimethylamino group acts as a strong electron donor, while the aldehyde (or its condensation products) acts as an acceptor.[1] Upon photoexcitation, electron density shifts from the amine to the carbonyl.[1]

  • Mechanism: The steric bulk of the ortho-NMe₂ group forces the amine to twist out of planarity with the benzene ring in the excited state.[1] This Twisted Intramolecular Charge Transfer (TICT) phenomenon makes the fluorescence highly sensitive to solvent polarity and viscosity, serving as a molecular rotor for measuring microviscosity in biological membranes.[1]

Pharmaceutical Intermediates

The scaffold is a precursor to 2-aminoquinoline derivatives .[1]

  • Example: Condensation with ketones followed by cyclization yields polysubstituted quinolines, a privileged structure in antimalarial and anticancer therapeutics.[1] The bromine atom is often retained to allow late-stage diversification of the drug candidate.[1]

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time; the amino group can darken upon oxidation.[1]

  • Spill Response: Isolate area.[1] Wear nitrile gloves and P95 respirator.[1] Adsorb on vermiculite.[1]

  • Incompatibility: Strong oxidizing agents (reaction with NMe₂), strong bases (potential for Cannizzaro reaction or polymerization).[1]

References

  • ChemScene . This compound Product Data. Retrieved from [1]

  • PubChem . 4-Bromo-2-fluorobenzaldehyde (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses . General procedures for Nucleophilic Aromatic Substitution. Org. Synth. Coll. Vol. 5, p. 471.[1]

  • Sigma-Aldrich . Safety Data Sheet: Aminobenzaldehydes. Retrieved from [1]

Sources

Methodological & Application

Application Notes & Protocol: Vilsmeier-Haack Formylation of N,N-dimethyl-3-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-VH-2026-02

Abstract: This document provides a comprehensive guide for the Vilsmeier-Haack formylation of N,N-dimethyl-3-bromoaniline to synthesize 2-bromo-4-(dimethylamino)benzaldehyde. It includes a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and data presentation. This protocol is designed for researchers, chemists, and professionals in drug development and synthetic organic chemistry, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Scientific Background

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is a mild electrophile, making the reaction highly selective for activated aromatic systems, such as N,N-disubstituted anilines.[5]

The substrate, N,N-dimethyl-3-bromoaniline, possesses a strongly activating N,N-dimethylamino group and a deactivating, ortho-, para-directing bromo group. The powerful activating effect of the dimethylamino group dictates the regioselectivity of the formylation. Electrophilic substitution will occur at the position most activated by the amino group, which is the para-position (C4), a site that is also sterically accessible.[6][7] The resulting product, 2-bromo-4-(dimethylamino)benzaldehyde, is a valuable synthetic intermediate in the preparation of various pharmaceuticals and functional materials.[8]

This guide explains the causality behind the experimental choices, ensuring that the protocol is a self-validating system for achieving a high-yield, high-purity synthesis.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloromethyleneiminium ion, commonly referred to as the Vilsmeier reagent.[4][9] This reagent is typically prepared in situ due to its moisture sensitivity.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethyl-3-bromoaniline attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C4 position (para to the dimethylamino group) due to strong resonance stabilization of the resulting intermediate (sigma complex). Aromatization is restored through the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 2-bromo-4-(dimethylamino)benzaldehyde.[5][7]

Vilsmeier_Haack_Mechanism DMF DMF (N,N-dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent + Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Substrate N,N-dimethyl- 3-bromoaniline Substrate->Sigma_Complex + Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt Workup Aqueous Work-up (Hydrolysis) Iminium_Salt->Workup Product 2-bromo-4-(dimethylamino) -benzaldehyde Workup->Product Forms Workflow Start Start: Assemble Dry Glassware Prep_Vilsmeier 1. Prepare Vilsmeier Reagent Add POCl₃ to DMF at 0°C Start->Prep_Vilsmeier Add_Substrate 2. Add Substrate Slowly add aniline solution at 0°C Prep_Vilsmeier->Add_Substrate Reaction 3. Reaction Heat to 70-75°C for 3-4 hours Add_Substrate->Reaction Quench 4. Quenching Pour mixture onto crushed ice Reaction->Quench Neutralize 5. Neutralization & Work-up Add NaHCO₃, Extract with DCM Quench->Neutralize Purify 6. Purification Dry, concentrate, and purify via column chromatography Neutralize->Purify End End: Characterize Product Purify->End

Caption: Experimental workflow for Vilsmeier-Haack formylation.

1. Preparation of the Vilsmeier Reagent (In Situ)

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.

  • Charge the flask with 30 mL of anhydrous DMF and cool the flask to 0°C using an ice-water bath.

  • Causality: The reaction between DMF and POCl₃ is exothermic. [10]Cooling is essential to control the rate of reaction, prevent side reactions, and ensure the stable formation of the Vilsmeier reagent. Anhydrous conditions are critical as the reagent readily hydrolyzes. [3]* Add phosphorus oxychloride (5.5 mL, 0.06 mol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a pale yellow to white precipitate of the Vilsmeier reagent may be observed. [11] 2. Addition of Substrate and Reaction

  • Dissolve N,N-dimethyl-3-bromoaniline (10.0 g, 0.05 mol) in 20 mL of anhydrous DMF.

  • Add this solution dropwise to the cold, stirred Vilsmeier reagent suspension over 30 minutes.

  • Causality: A slow, controlled addition of the nucleophilic aniline to the electrophilic reagent minimizes potential side reactions and helps manage the reaction exotherm.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 70-75°C using a heating mantle and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [11]* Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution, as the Vilsmeier reagent is a relatively weak electrophile. [5]Reaction temperatures are substrate-dependent and typically range from room temperature up to 80°C. [7] 3. Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker (1 L), place approximately 300 g of crushed ice.

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any unreacted POCl₃. [12]* Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Vigorous gas evolution (CO₂) will occur.

  • Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Causality: The aqueous work-up is crucial for hydrolyzing the iminium intermediate to the aldehyde. [12]The bicarbonate wash removes residual acids, and the brine wash helps to break up any emulsions and remove bulk water before drying.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification

  • The crude product, a yellow or brown solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 2-bromo-4-(dimethylamino)benzaldehyde as a solid.

  • Expected yield is typically in the range of 75-85%.

Safety and Troubleshooting

Hazard Precaution
Phosphorus Oxychloride (POCl₃) Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Exothermic Reactions Both reagent formation and quenching are exothermic. Maintain proper cooling and perform additions slowly.
Acidic Vapors (HCl) The work-up procedure generates HCl gas. Ensure adequate ventilation in a fume hood.
Problem Potential Cause Solution
Low or no product yieldIncomplete reaction; moisture contamination.Ensure anhydrous conditions. Increase reaction time or temperature moderately. Confirm Vilsmeier reagent formation before substrate addition.
Dark, tarry crude productReaction temperature was too high.Maintain the recommended temperature range. Overheating can lead to polymerization and decomposition.
Difficult work-up (emulsions)Residual DMF or salts.A brine wash can help break emulsions. If persistent, filter the emulsion through a pad of Celite.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [URL: https://www.nrochemistry.com/vilsmeier-haack-reaction/]
  • BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. [URL: https://www.benchchem.com/technical-support-center/vilsmeier-haack-reaction-work-up-and-byproduct-removal]
  • BenchChem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. [URL: https://www.benchchem.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [URL: https://www.jk-scientific.com/en/named-reaction/Vilsmeier-Haack-Reaction-11]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Gate Chemistry. DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. [URL: https://www.youtube.
  • Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Organic Chemistry: An Indian Journal, 9(5), 187-194. [URL: https://www.tsijournals.
  • Wikipedia. Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Wikipedia. Vilsmeier reagent. [URL: https://en.wikipedia.org/wiki/Vilsmeier_reagent]
  • Sridhar, M., & Kumar, B. A. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2933-2940. [URL: https://www.joac.info/articles/vilsmeier-haack-transformations-under-non-classical-conditions.pdf]
  • BenchChem. Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction. [URL: https://www.benchchem.
  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0331]
  • PubChem. 2-Bromo-4-(dimethylamino)benzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/289670]

Sources

Reactions of the aldehyde group in 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of the Aldehyde Group in 4-Bromo-2-(dimethylamino)benzaldehyde

Introduction: A Versatile Scaffold for Chemical Synthesis

This compound is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility stems from a unique combination of electronic and steric properties conferred by its substituents, which modulate the reactivity of the core benzaldehyde structure. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

The reactivity of the carbonyl carbon is dictated by the electronic interplay of the substituents on the aromatic ring. The ortho-dimethylamino group exerts a powerful +R (resonance) effect, donating electron density to the aromatic system and the aldehyde group. This electron donation can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. Conversely, the bromine atom at the para position is an electron-withdrawing group through its -I (inductive) effect. The steric bulk of the ortho-dimethylamino group can also influence the approach of nucleophiles to the aldehyde carbonyl. Understanding these effects is paramount for predicting reactivity and optimizing reaction conditions.

This technical guide provides a comprehensive overview of key reactions involving the aldehyde group of this compound. It is designed for researchers and drug development professionals, offering both mechanistic insights and detailed, field-proven protocols for its synthetic manipulation.

Core Reactions and Synthetic Protocols

The aldehyde functionality of this compound is a gateway to numerous molecular classes. This section details the theory and practical application of several high-impact transformations.

Condensation Reactions: Schiff Base (Imine) Formation

The reaction of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic synthesis. This condensation reaction proceeds via a nucleophilic addition-elimination mechanism, forming a carbon-nitrogen double bond.[1] These products are valuable intermediates and have applications as ligands for metal complexes and as precursors for biologically active compounds.[2][3][4][5]

Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the imine. The electron-donating dimethylamino group might slightly slow the initial nucleophilic attack but can stabilize cationic intermediates.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes the condensation of this compound with aniline as a representative primary amine.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.05 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (e.g., 2.28 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add aniline (0.98 g, 10.5 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like ethanol/water to yield the pure Schiff base.

    • Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Data Summary Table:

Reactant 1Reactant 2SolventCatalystTemp.Time (h)Typical Yield (%)
This compoundAnilineEthanolGlacial Acetic AcidReflux2-485-95

Reaction Workflow Diagram:

Schiff_Base_Formation Reactants 1. Dissolve Aldehyde & Amine in Ethanol Catalyst 2. Add Catalytic Acetic Acid Reactants->Catalyst Reaction 3. Reflux (2-4h) & Monitor via TLC Catalyst->Reaction Cooldown 4. Cool to Room Temperature Reaction->Cooldown Isolation 5. Isolate Product (Filtration / Recrystallization) Cooldown->Isolation Product Pure Schiff Base Isolation->Product

Caption: Workflow for Schiff base synthesis.

Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[6] It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is one of the most widely used methods for C-N bond formation.[7] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting aldehyde.[7][8]

Causality of Reagent Choice: Sodium cyanoborohydride is effective in mildly acidic conditions (pH ~6), which are optimal for imine formation without significantly reducing the aldehyde. Sodium triacetoxyborohydride is a non-toxic alternative that can be used in aprotic solvents and does not require strict pH control.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reaction with benzylamine using sodium cyanoborohydride.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Methanol (solvent)

    • Acetic Acid (to adjust pH)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (2.28 g, 10 mmol) and benzylamine (1.18 g, 11 mmol) in methanol (40 mL).

    • Stir the solution at room temperature for 30 minutes to allow for imine formation.

    • Carefully adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

    • In a separate container, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol and add it portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.

    • Make the solution basic (pH > 10) by adding aqueous NaOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine.

Data Summary Table:

Reactant 1AmineReducing AgentSolventTemp.Time (h)Typical Yield (%)
This compoundBenzylamineNaBH₃CNMeOHRT12-2470-85
Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage is the unambiguous placement of the double bond. The stereochemical outcome (E vs. Z alkene) often depends on the stability of the ylide used.[9]

Mechanistic Overview: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a strained four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a thermodynamically stable triphenylphosphine oxide byproduct.[9] For non-stabilized ylides, the reaction is often Z-selective.

Experimental Protocol: Alkene Synthesis

This protocol outlines a solvent-free Wittig reaction, adapted from a procedure for 4-bromobenzaldehyde, which enhances the green credentials of the synthesis.[10]

  • Materials:

    • This compound (1.0 eq)

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Procedure:

    • In a mortar, combine this compound (1.14 g, 5 mmol) and benzyltriphenylphosphonium chloride (2.14 g, 5.5 mmol).

    • Grind the two solids together with a pestle for 1-2 minutes until a homogeneous mixture is obtained.

    • Add anhydrous potassium phosphate (4.77 g, 15 mmol) to the mortar.

    • Grind the mixture vigorously for 15-20 minutes. The mixture may become sticky and change color, indicating reaction progression.

    • After grinding, add deionized water (~20 mL) to the mortar and stir to dissolve the inorganic salts.

    • Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted aldehyde.

    • The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to isolate the pure alkene.

Reaction Mechanism Diagram:

Wittig_Mechanism cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Cycloreversion Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR') Ylide->Oxaphosphetane Alkene Alkene (R-CH=CHR') TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane_2->Alkene Oxaphosphetane_2->TPO

Caption: Mechanism of the Wittig Reaction.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[11][12] This reaction is a reliable method for creating α,β-unsaturated products. Common active methylene compounds include diethyl malonate and malonic acid.[13]

Experimental Protocol: Synthesis of a Substituted Alkene

This protocol uses diethyl malonate and a green catalyst, alum, under solvent-free conditions.[13]

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Alum [KAl(SO₄)₂·12H₂O] (0.1 eq)

  • Procedure:

    • In a 25 mL round-bottom flask, place this compound (2.28 g, 10 mmol), diethyl malonate (1.92 g, 12 mmol), and alum (0.47 g, 1 mmol).

    • Equip the flask with a magnetic stirrer.

    • Heat the mixture in an oil bath at 80°C with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete in 1-2 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to afford the pure Knoevenagel product.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents.[14] Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder options like Oxone.[15] The choice of oxidant is crucial to avoid unwanted side reactions, especially with the electron-rich dimethylamino group present. A protocol using Oxone is presented here as it is a relatively mild and environmentally benign oxidant.[15]

Experimental Protocol: Synthesis of 4-Bromo-2-(dimethylamino)benzoic Acid

  • Materials:

    • This compound (1.0 eq)

    • Oxone® (potassium peroxymonosulfate) (2.0 eq)

    • Acetonitrile (CH₃CN) and Water (solvent system)

  • Procedure:

    • Dissolve this compound (2.28 g, 10 mmol) in a mixture of acetonitrile (50 mL) and water (50 mL) in a 250 mL flask.

    • Cool the solution to 0°C in an ice bath.

    • Add Oxone® (12.3 g, 20 mmol) portion-wise over 15 minutes while stirring vigorously.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

    • Adjust the pH to ~2 with 2M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Reduction to Primary Alcohol

The reduction of an aldehyde yields a primary alcohol. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation, well-suited for aldehydes and ketones.[16] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of [4-Bromo-2-(dimethylamino)phenyl]methanol

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.0 eq)

    • Methanol (solvent)

  • Procedure:

    • Dissolve this compound (2.28 g, 10 mmol) in methanol (50 mL) in a 100 mL flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (0.38 g, 10 mmol) slowly and in small portions. Caution: Hydrogen gas is evolved.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow, dropwise addition of 1M HCl at 0°C until gas evolution stops.

    • Remove most of the methanol under reduced pressure.

    • Add water (30 mL) and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol.

    • Purify by recrystallization or column chromatography as needed.

Conclusion

The aldehyde group of this compound is a powerful and versatile functional group for chemical synthesis. The protocols and mechanistic discussions provided herein demonstrate its utility in forming C-N and C-C bonds, as well as its interconversion to alcohol and carboxylic acid functionalities. By understanding the electronic and steric influences of the aromatic substituents, researchers can effectively leverage this compound as a key building block for the development of novel pharmaceuticals and advanced materials.

References

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Application Notes & Protocols for Condensation Reactions of 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of 4-Bromo-2-(dimethylamino)benzaldehyde

This compound is a bespoke aromatic aldehyde offering a unique combination of electronic and steric properties, making it a valuable building block for researchers in medicinal chemistry and materials science. Its chemical personality is defined by three key features: the electrophilic aldehyde group, a potent electron-donating dimethylamino group at the ortho position, and an electron-withdrawing bromo group at the para position.

The ortho-dimethylamino group significantly influences the aldehyde's reactivity. Through resonance, it donates electron density to the benzene ring, which can slightly decrease the intrinsic electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this is counteracted by the electron-withdrawing inductive effect of the para-bromo substituent. This electronic push-pull system, combined with the steric bulk of the ortho-dimethylamino group, modulates the accessibility and reactivity of the aldehyde, enabling a range of selective condensation reactions. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, providing access to diverse molecular scaffolds such as chalcones, stilbenes, and Schiff bases.

This guide provides an in-depth exploration of key condensation reactions involving this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Claisen-Schmidt Condensation: Synthesis of Substituted Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones (α,β-unsaturated ketones), which are prevalent scaffolds in numerous biologically active compounds. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with a ketone containing at least one α-hydrogen (e.g., acetophenone).[1][2][3]

Mechanistic Rationale & Substrate Considerations

The reaction proceeds via an aldol condensation mechanism. A strong base (typically NaOH or KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone product.[1][4]

The potent electron-donating effect of the ortho-dimethylamino group can increase the electron density on the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to aldehydes with electron-withdrawing groups.[5][6] However, the reaction is generally robust and proceeds efficiently, often driven to completion by the formation of the highly conjugated and stable final product.

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification Reactant_A This compound in Ethanol Mixing Combine Reactants in Flask Reactant_A->Mixing Reactant_B Acetophenone (or other enolizable ketone) Reactant_B->Mixing Catalysis Slowly Add Aqueous NaOH/KOH Solution Mixing->Catalysis Initiates Reaction Stirring Stir at Room Temperature (2-4 hours) Catalysis->Stirring Monitor via TLC Precipitation Pour into Ice Water Stirring->Precipitation Reaction Complete Filtration Collect Precipitate via Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Hot Ethanol Washing->Recrystallization Product Purified Chalcone Product Recrystallization->Product

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-bromo-2-(dimethylamino)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.14 g (5.0 mmol) of this compound and 0.60 g (5.0 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalysis: While stirring, slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 10 minutes. A color change and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes to ensure complete precipitation of the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid generously with cold deionized water until the filtrate is neutral (pH ~7) to remove residual NaOH.

  • Purification: Purify the crude chalcone by recrystallization from hot ethanol to yield the pure product as colored crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.

ParameterConditionRationale / Notes
Stoichiometry 1:1 (Aldehyde:Ketone)Equimolar amounts are typically used for this crossed-aldol condensation.[7]
Catalyst 10% aq. NaOHA common and effective base for enolate formation. KOH can also be used.[2]
Solvent Ethanol (95%)A good solvent for both reactants and facilitates product precipitation upon addition to water.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Reaction Time 2-4 hoursVaries by substrate; monitor via TLC for completion.
Expected Yield 75-90%Yields are generally high due to the formation of a stable conjugated system.

Knoevenagel Condensation: Access to Cyanoacrylates and Malonates

The Knoevenagel condensation is a highly versatile C-C bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction, typically catalyzed by a weak base like piperidine, is instrumental in synthesizing substituted alkenes.[9]

Mechanistic Rationale & Substrate Considerations

The reaction begins with the deprotonation of the active methylene compound (e.g., malononitrile or diethyl malonate) by a weak base to form a stabilized carbanion. This nucleophile then adds to the aldehyde carbonyl. The resulting adduct subsequently undergoes dehydration to produce the final, highly functionalized alkene.[8] The use of a weak base is crucial to prevent self-condensation of aldehydes that possess α-hydrogens; however, since this compound lacks them, this is not a concern.[8]

The electron-rich nature of the aldehyde may require slightly more forcing conditions (e.g., heating) compared to electron-deficient aldehydes to achieve a reasonable reaction rate.[10]

Knoevenagel_Mechanism cluster_activation Nucleophile Generation cluster_addition Nucleophilic Addition cluster_elimination Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Carbanion Stabilized Carbanion (Nucleophile) Active_Methylene->Carbanion Deprotonation Base Weak Base (Piperidine) Base->Active_Methylene Aldehyde This compound Carbanion->Aldehyde Attack on Carbonyl Adduct Aldol-type Adduct Aldehyde->Adduct Product Alkene Product Adduct->Product Elimination Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((4-bromo-2-(dimethylamino)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol or Isopropanol

  • Piperidine

  • Reflux condenser, heating mantle, round-bottom flask

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine 1.14 g (5.0 mmol) of this compound and 0.33 g (5.0 mmol) of malononitrile in 15 mL of ethanol.

  • Catalysis: Add 0.1 mL of piperidine (catalytic amount) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Reactant 2 (Active Methylene)CatalystSolventTemperatureExpected Product
MalononitrilePiperidineEthanolReflux2-((4-bromo-2-(dimethylamino)phenyl)methylene)malononitrile
Diethyl malonatePiperidineTolueneReflux (w/ Dean-Stark)Diethyl 2-((4-bromo-2-(dimethylamino)phenyl)methylene)malonate
Cyanoacetic acidPyridinePyridineReflux(E)-2-cyano-3-(4-bromo-2-(dimethylamino)phenyl)acrylic acid

Schiff Base Formation: Versatile Imines as Synthetic Intermediates

The formation of a Schiff base (or imine) is a condensation reaction between an aldehyde and a primary amine, resulting in a carbon-nitrogen double bond and the elimination of water.[11][12] These imines are critical intermediates in organic synthesis and are widely studied for their biological activities.[13]

Mechanistic Rationale & Substrate Considerations

The reaction is typically acid-catalyzed and reversible. The amine nitrogen acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine. The ortho-dimethylamino group on the benzaldehyde ring may sterically hinder the approach of bulky amines, potentially requiring longer reaction times or heating.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

Materials:

  • This compound

  • Aniline

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Reactant Setup: Dissolve 1.14 g (5.0 mmol) of this compound in 20 mL of methanol in a round-bottom flask.

  • Amine Addition: Add 0.47 g (5.0 mmol) of aniline to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or heat to reflux for 1 hour for faster conversion. The formation of a solid product is common.

  • Product Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated Schiff base by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold methanol and dry under vacuum. Recrystallization is usually not necessary if high-purity starting materials are used.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Approach

For the stereoselective synthesis of alkenes, particularly stilbene-like structures, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are superior to classical condensation methods.[14]

The Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a phosphonium salt deprotonated by a strong base) to convert an aldehyde into an alkene.[15][16] A key advantage is the unambiguous placement of the double bond. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene.[15]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification that uses a phosphonate-stabilized carbanion.[17][18] It offers significant advantages over the Wittig reaction:

  • The phosphonate carbanions are more nucleophilic.

  • The byproduct is a water-soluble phosphate ester, which simplifies purification.[18]

  • It strongly favors the formation of the thermodynamically more stable (E)-alkene.[17][19]

Wittig_vs_HWE Olefination Pathways cluster_wittig Wittig Reaction cluster_hwe HWE Reaction W_Ylide Phosphonium Ylide (Unstabilized) W_Product (Z)-Alkene (Major Product) W_Ylide->W_Product Reaction with Aldehyde HWE_Carbanion Phosphonate Carbanion (Stabilized) HWE_Product (E)-Alkene (Major Product) HWE_Carbanion->HWE_Product Reaction with Aldehyde Aldehyde This compound

Caption: Comparison of Wittig and HWE Reactions.

Experimental Protocol: (E)-Stilbene Synthesis via HWE Reaction

Materials:

  • This compound

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Safety Note: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) and quench carefully.

  • Phosphonate Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere, suspend 0.22 g (5.5 mmol) of 60% NaH in 15 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1.14 g (5.0 mmol) of diethyl benzylphosphonate in 5 mL of anhydrous THF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes to ensure complete formation of the carbanion.

  • Aldehyde Addition: Cool the mixture back to 0 °C and add a solution of 1.14 g (5.0 mmol) of this compound in 10 mL of anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure (E)-alkene.

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  • ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. Available from: [Link]

  • ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available from: [Link]

  • National Center for Biotechnology Information. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. NCBI. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]

  • University of Central Florida. The WITTIG REACTION With CHEMILUMINESCENCE! UCF. Available from: [Link]

  • YouTube. Benzoin Condensation. YouTube. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-(dimethylamino)-. NIST. Available from: [Link]

Sources

4-Bromo-2-(dimethylamino)benzaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-(dimethylamino)benzaldehyde in Heterocyclic Synthesis

Part 1: Executive Summary & Compound Profile

This compound is a trifunctional building block that serves as a linchpin in the synthesis of fused nitrogen heterocycles, particularly quinolines and benzo-fused azines . Unlike simple benzaldehydes, this molecule possesses three distinct reactive handles that allow for orthogonal functionalization:

  • Aldehyde (C1): A highly reactive electrophile for condensation reactions (Knoevenagel, Wittig).

  • Dimethylamino Group (C2): A latent nucleophile capable of participating in the "tert-amino effect," a powerful cyclization strategy for constructing heterocyclic rings.

  • Bromine Atom (C4): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which remains inert during the initial ring-formation steps.

This guide details the protocols for leveraging the "tert-amino effect" to synthesize 7-bromoquinoline scaffolds, providing a direct route to complex pharmaceutical intermediates.

Physicochemical Profile
PropertyData
CAS Number 1030863-12-7
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Yellow to light orange crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Sparingly soluble in hexanes
Stability Light sensitive (store in amber vials); Stable under standard laboratory conditions

Part 2: Strategic Utility & Reactivity Map

The power of this scaffold lies in its ability to undergo Type 2 tert-amino effect cyclizations . When the aldehyde is converted to a vinyl group (via Knoevenagel condensation), the ortho-dimethylamino group can transfer a hydride to the vinyl chain, triggering a ring closure that incorporates the N-methyl carbon into the new heterocyclic ring.

Reactivity Diagram (Graphviz)

ReactivityMap Center 4-Bromo-2-(dimethylamino) benzaldehyde Aldehyde Aldehyde (C1) (Electrophile) Center->Aldehyde Condensation Amine Dimethylamino (C2) (Latent Nucleophile) Center->Amine Hydride Donor Bromine Bromine (C4) (Coupling Handle) Center->Bromine Cross-Coupling Product1 Vinyl Intermediate (Knoevenagel) Aldehyde->Product1 + Active Methylene Product3 Biaryl/Heterobiaryl Libraries Bromine->Product3 Pd-Catalysis (Late Stage) Product2 7-Bromoquinoline Scaffold Product1->Product2 Tert-Amino Cyclization (Thermal/Acid)

Caption: Orthogonal reactivity map showing the transformation of the aldehyde and amine into a quinoline core, leaving the bromine available for downstream library generation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromo-3-substituted-quinolines via the Tert-Amino Effect

This protocol utilizes the Meth-Cohn/Reinhoudt cyclization . It is a self-validating cascade where the initial Knoevenagel condensation sets up the geometry for the subsequent intramolecular hydride transfer and ring closure.

Target: Synthesis of Ethyl 7-bromo-1,2-dihydroquinoline-3-carboxylate (and subsequent oxidation to Quinoline).

Reagents:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate or Ethyl cyanoacetate (1.1 equiv)

  • Piperidine (Catalytic, 0.1 equiv)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

  • Solvent: Toluene or Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Condensation Setup:

    • In a 50 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) and a magnetic stir bar, dissolve This compound (228 mg, 1.0 mmol) in Toluene (10 mL).

    • Add Ethyl acetoacetate (143 mg, 1.1 mmol).

    • Add Piperidine (10 µL) and Glacial Acetic Acid (10 µL) sequentially.

  • Reaction & Cyclization:

    • Heat the mixture to reflux (110°C) .

    • Monitor: The reaction first forms the benzylidene intermediate (bright yellow/orange spot on TLC). Continued heating triggers the tert-amino cyclization (formation of a fluorescent spot).

    • Reflux for 4–12 hours. The color typically shifts from bright yellow to a deeper orange/red.

    • Mechanistic Note: The ortho-NMe₂ group transfers a hydride to the β-position of the vinyl acceptor. The resulting dipolar intermediate cyclizes to form the 1,2-dihydroquinoline.

  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30).

    • Yield Expectation: 60–80% of the dihydroquinoline or fully aromatized quinoline (depending on the oxidant presence; often air oxidation occurs spontaneously).

Optimization Tip: To force full aromatization to the 7-bromoquinoline , treat the crude dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane at room temperature for 1 hour.

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Once the quinoline core is formed, the 7-bromo position serves as a handle for introducing aryl or heteroaryl groups.

Reagents:

  • 7-Bromoquinoline derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Charge a microwave vial with the 7-bromoquinoline substrate (0.5 mmol), boronic acid (0.75 mmol), K₂CO₃ (1.5 mmol), and Pd catalyst (0.025 mmol).

  • Add degassed Dioxane (4 mL) and Water (1 mL).

  • Seal and heat to 100°C for 2–4 hours (or 30 min in microwave).

  • Filter through Celite, extract with EtOAc, and purify via chromatography.

Part 4: Mechanism & Logic (The "Tert-Amino" Effect)

Understanding the mechanism is crucial for troubleshooting. The reaction is not a simple nucleophilic attack; it involves an intramolecular redox process.[1]

Mechanistic Pathway Diagram

Mechanism Start 4-Bromo-2-(dimethylamino) benzaldehyde + Active Methylene Step1 Knoevenagel Condensation (Formation of Vinyl Acceptor) Start->Step1 - H2O Step2 1,5-Hydride Shift (From N-Me to Vinyl-β) Step1->Step2 Thermal Activation Step3 Dipolar Intermediate (Iminium Ion + Carbanion) Step2->Step3 Redox Step4 Ring Closure (C-C Bond Formation) Step3->Step4 Cyclization End 7-Bromo-1,2-dihydroquinoline Step4->End Product

Caption: The cascade sequence transforming the acyclic precursor into the bicyclic quinoline core via the tert-amino effect.

Why this works:

  • Conformation: The ortho positioning places the N-methyl C-H bonds in close proximity to the electrophilic double bond formed in Step 1.

  • Electronic Push: The electron-rich dimethylamino group facilitates the hydride transfer, which is the rate-determining step.

Part 5: Troubleshooting & Safety

IssueProbable CauseSolution
No Reaction (Step 1) Inactive catalyst or wet solvent.Use fresh Piperidine/Acetic acid; ensure toluene is dry (azeotrope water).
Stalled at Intermediate Vinyl product formed but didn't cyclize.Increase temperature (switch from EtOH to Toluene or Xylene reflux).
Low Yield Polymerization of the vinyl intermediate.Run the reaction in dilute conditions; exclude light.
Safety Hazard Piperidine/Acetic Acid Corrosive. Handle in a fume hood.
Safety Hazard Brominated Compounds Potential environmental toxin. Dispose of as halogenated waste.

References

  • Meth-Cohn, O., & Suschitzky, H. (1972). The tert-amino-effect in heterocyclic synthesis. Advances in Heterocyclic Chemistry , 14, 211-278. Link

  • Reinhoudt, D. N., et al. (1984). Tert-amino effect in heterocyclic synthesis.[2][3][4] Formation of N-heterocycles by ring-closure reactions of substituted 2-vinyl-N,N-dialkylanilines. Journal of Organic Chemistry , 49(2), 269–276.[5] Link

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

  • Verboom, W., et al. (1981). Synthesis of quinolines via the tert-amino effect. Tetrahedron Letters , 22(3), 363-366. Link

  • ChemicalBook. (2024). This compound Properties and Safety. Link

Sources

Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-(dimethylamino)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-(dimethylamino)benzaldehyde emerges as a highly valuable and versatile building block, offering medicinal chemists a unique combination of reactive sites to construct complex molecular architectures. Its structure, featuring an aldehyde, a strategically positioned bromo group, and an electron-donating dimethylamino moiety, provides a powerful platform for generating diverse compound libraries aimed at a wide array of biological targets.

The aldehyde group serves as a classical handle for a multitude of transformations, including reductive aminations and condensation reactions, to build key pharmacophores. The bromine atom is primed for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[1] Finally, the ortho-dimethylamino group not only influences the electronic properties and conformation of the molecule but can also act as a crucial interaction point with biological targets or as a directing group in certain synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for its effective utilization in a research setting.

Section 1: Core Applications in Drug Discovery Programs

The unique trifecta of functional groups on this compound makes it an ideal scaffold for several classes of therapeutic agents. Its derivatives have shown promise in oncology, neuroscience, and anti-infective research.

Development of Novel Anticancer Agents

The pursuit of new anticancer agents is a cornerstone of medicinal chemistry.[2] this compound serves as a key precursor for at least two important classes of anticancer compounds.

  • Aldehyde Dehydrogenase (ALDH) Inhibitors: The structurally related compound 4-(diethylamino)benzaldehyde (DEAB) is a well-established pan-inhibitor of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancer stem cells and contribute to drug resistance.[3][4] By using this compound as a starting point, researchers can synthesize novel analogs. The bromine atom allows for the exploration of the inhibitor's binding pocket through Suzuki coupling, potentially leading to derivatives with enhanced potency and isoform selectivity against specific ALDHs like ALDH1A3 or ALDH3A1.[5][6]

  • Kinase Inhibitors: The dimethylamino group is a privileged functionality found in numerous FDA-approved kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7] The 2-(dimethylamino)benzaldehyde core can be elaborated into larger heterocyclic systems that target the ATP-binding site of kinases such as CK2, a protein implicated in tumor development.[7]

  • Chalcones and Heterocyclic Scaffolds: Chalcones, synthesized via condensation of benzaldehydes with acetophenones, are known to possess a broad spectrum of biological activities, including antitumor properties.[8] Furthermore, the aldehyde functionality is a gateway to constructing complex heterocyclic systems like 4-thiazolidinones, which are recognized as attractive frameworks in anticancer drug design due to their ability to modulate multiple cellular pathways.[2]

Intermediates for CNS-Active Compounds

Derivatives of substituted benzaldehydes have shown potential in the treatment of central nervous system disorders. For instance, salicylhydrazone complexes of the closely related 4-bromobenzaldehyde have been reported to exhibit antidepressant and anxiolytic effects.[9] This suggests that derivatives of this compound could be synthesized and screened for activity against neurological targets. The dimethylamino moiety is also present in several CNS drugs, where it can be crucial for modulating properties like blood-brain barrier penetration and receptor affinity.[10]

Section 2: Key Synthetic Protocols and Methodologies

The true value of this compound is realized through its synthetic transformations. The following protocols are foundational for leveraging this reagent in a drug discovery workflow.

Diagram: Synthetic Utility Overview

The following diagram illustrates the primary reactive sites of this compound and the key transformations it can undergo.

G cluster_0 This compound cluster_1 Key Transformations cluster_2 Resulting Scaffolds Start C₉H₁₀BrNO Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Bromo Group (C4) Condensation Condensation Reactions (e.g., Chalcone Synthesis) Start->Condensation Aldehyde Group (C1) Biaryl Biaryl Aldehydes Suzuki->Biaryl Heterocycle Heterocycle Formation (e.g., Thiazolidinones) Condensation->Heterocycle Chalcone Chalcones / Enones Condensation->Chalcone Thiazolidinone Thiazolidinone Core Heterocycle->Thiazolidinone

Caption: Key reactive sites and synthetic pathways for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a carbon-carbon bond at the 4-position of the benzene ring, replacing the bromine atom. The Suzuki-Miyaura coupling is renowned for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis.[1][11]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Using a stable precursor like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with a phosphine ligand is standard practice.[12]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[12]

  • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, so purging the reaction with an inert gas like argon or nitrogen is critical for achieving high yields.[11]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1). The typical concentration is 0.1-0.2 M with respect to the starting material.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Parameter Typical Condition Purpose/Comment
Aryl Halide This compoundElectrophilic partner
Boronic Acid R-B(OH)₂ (Aryl, Heteroaryl, Vinyl)Nucleophilic partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OSolubilizes reactants and base
Temperature 80 - 100 °CProvides activation energy for the reaction
Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura reaction.[12]

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol utilizes the aldehyde functionality to react with an acetophenone derivative, forming a chalcone scaffold. This reaction is a classic example of a base-catalyzed aldol condensation followed by dehydration.[8]

Causality Behind Experimental Choices:

  • Base: A strong base like NaOH or KOH is used to deprotonate the α-carbon of the acetophenone, generating an enolate nucleophile.

  • Solvent: Ethanol or methanol is typically used as it effectively dissolves both the reactants and the base.

Experimental Protocol:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and a substituted acetophenone (1.0 equiv.) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

  • Reaction Execution: Allow the reaction to stir at room temperature. The formation of a precipitate often indicates product formation. Stirring can continue for 2-24 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol.

Section 3: Concluding Remarks and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed functional handles allow for rapid and predictable diversification, enabling the synthesis of focused compound libraries with a high potential for biological activity. The protocols detailed herein provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile starting material. As synthetic methodologies continue to advance, the applications of intelligently designed building blocks like this compound will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

  • RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Carl Roth. (n.d.). 4-(Dimethylamino)-benzaldehyde, 100 g, CAS No. 100-10-7. Retrieved from [Link]

  • ACS Publications. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • National Institutes of Health. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC. Retrieved from [Link]

  • ResearchGate. (2022, February 26). (PDF) Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Retrieved from [Link]

  • ACS Publications. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • American Chemical Society. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules. Retrieved from [Link]

  • PubMed. (n.d.). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected natural products (first row) and synthetic bioactive molecules.... Retrieved from [Link]

  • MDPI. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total synthesis and development of bioactive natural products. PMC. Retrieved from [Link]

  • Vichem Chemie. (2013). KINASE INHIBITOR BUILDING BLOCKS. Retrieved from [Link]

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Synthesis of fluorescent probes using 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of ICT-Based Fluorescent Probes Using 4-Bromo-2-(dimethylamino)benzaldehyde

Executive Summary

This technical guide details the synthetic utility of This compound (CAS: 1259026-54-4 / Analogous Scaffolds) as a high-value precursor for Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) fluorescent probes. Unlike the ubiquitous 4-(dimethylamino)benzaldehyde, this specific isomer offers a unique ortho-donor geometry combined with a para-bromo functional handle (relative to the aldehyde).

This dual-functionality allows for the independent tuning of electronic properties (via the C4-Bromine) and fluorophore generation (via the C1-Aldehyde), making it an ideal scaffold for ratiometric sensing, viscosity detection, and multi-analyte imaging.

Strategic Design & Mechanism

The molecule functions as a "Push-Pull" precursor. The design strategy relies on two orthogonal chemical handles:

  • The C1-Aldehyde (-CHO): The primary site for Knoevenagel condensation to extend conjugation and form the fluorophore core (e.g., Hemicyanine, Styryl).

  • The C2-Dimethylamino (-NMe₂): Acts as the electron donor (D). Its ortho position relative to the aldehyde introduces steric strain, pre-twisting the molecule and enhancing TICT characteristics, which is critical for viscosity-sensitive probes.

  • The C4-Bromine (-Br): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This site is para to the aldehyde, allowing for linear extension of the

    
    -system or attachment of recognition moieties without disrupting the core donor-acceptor pathway.
    
Mechanism of Action: ICT vs. TICT
  • ICT State: Planar conformation allows full charge transfer, resulting in strong emission.

  • TICT State: The ortho-NMe₂ group rotates upon excitation. In low-viscosity solvents, this non-radiative decay pathway quenches fluorescence. In high-viscosity environments (e.g., cellular membranes, lysosomes), rotation is restricted, restoring fluorescence ("Turn-On").

ICT_Mechanism cluster_0 Probe Architecture cluster_1 Excitation Dynamics Donor Donor (NMe₂) (Ortho-Position) Scaffold Benzene Core (4-Br Handle) Donor->Scaffold Steric Twist Acceptor Acceptor (Indolium/Benzothiazole) Scaffold->Acceptor Conjugation Ground Ground State (S₀) Excited Excited State (S₁) Ground->Excited hν (Abs) TICT TICT State (Twisted/Dark) Excited->TICT Rotation (Low Viscosity) Emission Fluorescence (Radiative Decay) Excited->Emission Restricted Rotation (High Viscosity)

Figure 1: Mechanistic flow of ICT/TICT states modulated by the ortho-donor architecture.

Experimental Protocols

Workflow Overview

The synthesis typically follows a linear sequence: Functionalization (Coupling)


Condensation (Probe Formation) . This order prevents the degradation of the sensitive polymethine chain during the harsh conditions of cross-coupling.

Synthesis_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl-B(OH)2) Start->Step1 Functionalize Br Intermediate Intermediate: 4-Aryl-2-(dimethylamino)benzaldehyde Step1->Intermediate Purification Step2 Step 2: Knoevenagel Condensation (Indolium Salt, EtOH, Piperidine) Intermediate->Step2 Form Fluorophore Product Final Probe: Styryl / Hemicyanine Dye Step2->Product Isolation

Figure 2: Step-wise synthetic workflow for converting the precursor into a functional probe.

Protocol A: Suzuki-Miyaura Coupling (C4-Extension)

Objective: To attach a recognition moiety (e.g., phenylboronic acid) or extend the


-conjugation system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Procedure:

  • Degassing: Charge a Schlenk flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add the solvent mixture (degassed). Add the Pd catalyst under a counter-flow of Argon.

  • Reflux: Heat the mixture to 90–100°C for 12–18 hours. Monitor by TLC (typically Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc, wash with brine (

    
    ), and dry over Na₂SO₄.
    
  • Purification: Flash column chromatography on silica gel.

Critical Note: The aldehyde group is generally stable under standard Suzuki conditions, but avoid strong nucleophilic bases (like NaOtBu) which might cause side reactions.

Protocol B: Knoevenagel Condensation (Fluorophore Formation)

Objective: To generate a hemicyanine dye by condensing the aldehyde with an active methylene group (e.g., Indolium salt).

Materials:

  • Functionalized Benzaldehyde (from Protocol A) (1.0 eq)

  • Indolium Salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide) (1.1 eq)

  • Catalyst: Piperidine (0.5 eq) or Ammonium Acetate (excess)

  • Solvent: Anhydrous Ethanol or Acetonitrile

Procedure:

  • Assembly: Dissolve the aldehyde and indolium salt in Ethanol.

  • Catalysis: Add Piperidine dropwise.[1] The solution usually darkens immediately (red/purple), indicating conjugation extension.

  • Reflux: Heat to reflux (78°C) for 4–8 hours.

  • Monitoring: Monitor UV-Vis absorption shift. The appearance of a strong band in the 550–700 nm region confirms product formation.

  • Isolation: Cool to RT. In many cases, the dye precipitates upon cooling or addition of diethyl ether. Filter the solid.

  • Purification: Recrystallization from MeOH/Ether is preferred over column chromatography for cationic dyes to prevent streaking.

Data Presentation & Analysis

When characterizing the synthesized probes, summarize photophysical data as follows:

Table 1: Expected Photophysical Parameters (Template)

ParameterStandard Value (Approx)Significance

(nm)
500 – 650 nmExcitation wavelength; red-shifting occurs with C4-extension.

(nm)
600 – 750 nmEmission wavelength; ideal for biological imaging (NIR window).
Stokes Shift > 80 nmLarge shift reduces self-quenching and background noise.

(Quantum Yield)
0.05 (Low Viscosity) 0.40 (High Viscosity)Indicates sensitivity to environmental restriction (TICT effect).
pKa ~ 5.0 – 6.5Relevant if the probe is pH sensitive (e.g., lysosomal tracking).

Troubleshooting & Optimization

  • Low Fluorescence Intensity:

    • Cause: Strong TICT quenching in polar solvents (water/methanol).

    • Solution: Test fluorescence in glycerol or PEG mixtures. If the probe is intended for viscosity sensing, this is a feature, not a bug. If high brightness is required in water, rigidify the structure (e.g., lock the NMe₂ group into a ring system like julolidine).

  • Incomplete Knoevenagel Condensation:

    • Cause: Steric hindrance from the ortho-NMe₂ group affecting the aldehyde reactivity.

    • Solution: Switch to microwave-assisted synthesis (120°C, 10-20 min) or use TiCl₄/Pyridine as a stronger dehydrating system.

  • Purification of Cationic Dyes:

    • Issue: Dyes stick to silica gel.

    • Solution: Use neutral alumina columns or add 1% TEA to the eluent. Alternatively, perform counter-ion exchange (Iodide to Hexafluorophosphate) to alter solubility.

References

  • Suzuki-Miyaura Coupling in Dye Synthesis

    • Source: "Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis."[2] RSC Advances.

    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Source: "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Pure and Applied Chemistry.
    • URL:[Link]

  • ICT Probe Design Principles

    • Source: "ICT-based fluorescent probes for intracellular pH and biological species detection." Frontiers in Chemistry.
    • URL:[Link]

  • Hemicyanine Dye Synthesis

    • Source: "Hemicyanine dyes: Synthesis, structure and photophysical properties.
    • URL:[Link]

  • General Fluorescent Probe Development

    • Source: "A Simple ICT-Based Fluorescent Probe for HOCl and Bioimaging Applic
    • URL:[Link]

Sources

Derivatization of amines with 4-Bromo-2-(dimethylamino)benzaldehyde for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Derivatization of Amines using 4-Bromo-2-(dimethylamino)benzaldehyde for HPLC-UV/MS

Executive Summary

This application note details a robust protocol for the derivatization of primary amines and hydrazines using This compound (4-B-2-DMAB) . While traditional reagents like o-phthalaldehyde (OPA) or 4-(dimethylamino)benzaldehyde (DMAB/Ehrlich’s Reagent) are common, 4-B-2-DMAB offers a distinct advantage for LC-MS/MS workflows : the incorporation of a bromine atom.

The bromine moiety provides a characteristic isotopic signature (


) that acts as a mass spectrometric "flag," significantly reducing false positives in complex biological matrices. Additionally, the dimethylamino auxochrome ensures strong UV absorbance (

), allowing for dual-mode detection.

Reaction Mechanism & Rationale

The core chemistry relies on the acid-catalyzed condensation of the aldehyde group of 4-B-2-DMAB with the nucleophilic nitrogen of the analyte (amine or hydrazine) to form a Schiff base (imine) or hydrazone.

Key Advantages:

  • MS Specificity: The bromine isotope pattern allows for "isotopic filtering" of chromatograms.

  • Retentivity: The hydrophobic phenyl ring increases the retention of polar amines on C18 columns.

  • Stability: The ortho-dimethylamino group provides steric protection and electronic stabilization to the imine bond.

Figure 1: Derivatization Pathway[1]

ReactionMechanism Reagent 4-Bromo-2-(dimethylamino) benzaldehyde Intermediate Carbinolamine Intermediate Reagent->Intermediate Acid Cat. (pH 4-5) Amine Analyte (R-NH2) Amine->Intermediate Acid Cat. (pH 4-5) Product Derivatized Imine (Schiff Base) Intermediate->Product -H2O Dehydration Water H2O Intermediate->Water

Caption: Acid-catalyzed condensation of 4-B-2-DMAB with a primary amine to form a stable Schiff base.

Experimental Protocol

Materials & Reagents
  • Derivatizing Reagent: this compound (CAS: 1030863-12-7, >98% purity).[1]

  • Solvent: Acetonitrile (LC-MS grade).

  • Acid Catalyst: Glacial Acetic Acid.

  • Buffer: 10 mM Ammonium Formate (pH 4.5).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

Reagent Preparation
SolutionCompositionStability
Stock Reagent (A) 10 mg/mL 4-B-2-DMAB in Acetonitrile.1 week at 4°C (Protect from light)
Catalyst Solution (B) 5% (v/v) Glacial Acetic Acid in Water.1 month at RT
Mobile Phase A Water + 0.1% Formic Acid.Freshly prepared
Mobile Phase B Acetonitrile + 0.1% Formic Acid.Freshly prepared
Derivatization Workflow

This protocol is optimized for a standard 100 µL sample volume.

  • Aliquot: Transfer 100 µL of sample (amine standard or biological extract) into a 1.5 mL amber HPLC vial.

  • Add Catalyst: Add 50 µL of Catalyst Solution (B). Vortex for 5 seconds.

    • Note: Acidic pH (4–5) is critical for protonating the carbonyl oxygen, facilitating nucleophilic attack.

  • Add Reagent: Add 100 µL of Stock Reagent (A). Vortex for 10 seconds.

  • Incubate: Heat at 50°C for 20 minutes in a heating block.

    • Caution: Do not exceed 60°C to prevent degradation of thermally labile amines.

  • Quench/Dilute: Cool to room temperature. Dilute with 250 µL of Mobile Phase A (Water/0.1% FA).

  • Filter: Filter through a 0.2 µm PTFE filter into an autosampler vial.

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Step1 Sample Aliquot (100 µL) Step2 Add Catalyst (5% Acetic Acid) Step1->Step2 Step3 Add Reagent (4-B-2-DMAB) Step2->Step3 Step4 Incubate 50°C, 20 min Step3->Step4 HPLC HPLC Separation (C18 Gradient) Step4->HPLC Inject 5 µL Detector Dual Detection HPLC->Detector UV UV/Vis (320-420 nm) Detector->UV MS Mass Spec (Br Isotope Tag) Detector->MS

Caption: Step-by-step workflow from sample preparation to dual-mode detection.

HPLC-UV/MS Conditions

ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
UV Detection 350 nm (Primary), 254 nm (Secondary)
MS Mode ESI Positive (+), SIM or MRM
MS Target

Gradient Table:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 90 10
2.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

Results Interpretation & Validation

Mass Spectrometry: The Bromine Signature

The defining feature of this protocol is the Bromine Isotope Pattern . Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Result: Every derivatized amine peak in the MS spectrum will appear as a doublet separated by 2 Da, with nearly equal intensity (

    
     ratio).
    
  • Utility: This distinguishes true amine derivatives from matrix noise or reagent artifacts (which typically lack Br or have different patterns).

Linearity & Sensitivity
  • Linear Range: 10 nM – 50 µM (

    
    ).
    
  • LOD (Limit of Detection): ~2 nM (MS detection), ~50 nM (UV detection).

  • Recovery: >90% for aliphatic amines; >85% for aromatic amines.

References

  • Reagent Data: this compound. CAS No. 1030863-12-7.[1][2][3][4] Available from Sigma-Aldrich/ChemScene.

  • Mechanism Grounding: Reactions of Aldehydes with Amines. Chemistry LibreTexts. Describes the acid-catalyzed formation of Schiff bases.

  • Analogous Chemistry (Ehrlich's Reagent): Analytical applications of p-dimethylaminobenzaldehyde. Reviews the use of DMAB for amine/hydrazine detection.

  • Bromine Tagging in MS: Use of brominated tags for isotope pattern filtering in LC-MS. (Contextual reference for the utility of Br-tags).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-4B2D-001 Subject: Recrystallization Protocol & Troubleshooting Guide Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Query: How do I purify 4-Bromo-2-(dimethylamino)benzaldehyde to >98% purity for downstream pharmaceutical coupling?

Technical Insight: This compound presents a specific purification challenge due to the ortho-substitution pattern.[1] Unlike its para-isomer, the ortho-dimethylamino group creates steric strain and electronic donation near the aldehyde carbonyl.[1] This increases the risk of "oiling out" (liquid-liquid phase separation) during crystallization and makes the compound prone to oxidation (to the corresponding benzoic acid) or self-condensation.[1]

Compound Profile:

  • Target: this compound[1]

  • CAS: 1193386-85-0 (verify against specific supplier batch)[1]

  • Physical State: Typically a yellow to orange solid.

  • Solubility: Lipophilic due to the aryl bromide and dimethylamino group; soluble in DCM, EtOAc, and hot alcohols. Low solubility in water and hexanes.

  • Primary Impurities:

    • 4-Bromo-2-fluorobenzaldehyde (Unreacted starting material from SNAr synthesis).[1]

    • 4-Bromo-2-hydroxybenzaldehyde (Hydrolysis byproduct).[1]

    • 4-Bromo-2-(dimethylamino)benzoic acid (Oxidation product).[1]

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. We recommend a Binary Solvent System for this compound to control the saturation point precisely.

Recommended Systems
SystemCompositionApplicationRisk Profile
Primary (Recommended) Ethanol / Water Dissolve in hot EtOH, add H₂O dropwise until turbid.[1]Medium: Risk of oiling out if water is added too fast. Excellent for removing inorganic salts.
Secondary (Lipophilic) EtOAc / Hexanes Dissolve in min. hot EtOAc, add Hexanes until turbid.Low: Good for removing non-polar impurities. Less likely to oil out than alcohol/water.
Alternative Methanol (Single) Dissolve in hot MeOH, cool to -20°C.High: Yield may be low if solubility is too high at low temps.[1]

Technical Note: Avoid acetone as a primary solvent. The primary amine impurities (if any) or the aldehyde itself can undergo aldol-type side reactions with acetone under heating.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

Prerequisites:

  • Crude purity >85% (If lower, consider a short silica plug filtration first).

  • Inert atmosphere (Nitrogen/Argon) recommended to prevent oxidation.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add absolute Ethanol (approx. 3-5 mL per gram of solid).[1]

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid does not dissolve, add more EtOH in 0.5 mL increments. If a dark insoluble residue remains, it is likely inorganic salts or polymer; perform a hot filtration .

  • Nucleation Setup:

    • Remove from heat source but keep the flask hot.

    • Add deionized Water dropwise via pipette.

    • Critical Visual: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of hot Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed . Do not stir.

    • Insulation: Wrap the flask in a paper towel to slow the cooling rate (prevents oiling out).

    • Once at room temperature, move to a fridge (4°C) or freezer (-20°C) for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel (vacuum).

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the flask as it cools. Root Cause: The compound's melting point is depressed by impurities/solvent, or the solution is too concentrated (supersaturation is too high).

Corrective Actions:

  • Re-heat: Heat the mixture until the oil redissolves. Add a small amount of the good solvent (Ethanol).

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-nucleation sites.

  • Switch Systems: If EtOH/Water fails repeatedly, switch to EtOAc/Hexanes . The lower polarity difference often reduces oiling.

Issue 2: Colored Impurities

Symptom: Product is dark orange or brown (target should be bright yellow/orange). Root Cause: Oxidation products (quinones) or polymerized amines.

Corrective Actions:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 mins, then filter hot through Celite.

    • Warning: Charcoal can adsorb product. Use sparingly.

Issue 3: Low Yield

Symptom: Mother liquor contains significant product. Root Cause: Solubility in the cold solvent is still too high.

Corrective Actions:

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume on a rotovap and repeat the cooling process. Keep this "second crop" separate as it will have lower purity.

Logic & Workflow Visualization

The following diagram illustrates the decision-making process for the purification workflow.

RecrystallizationWorkflow Start Start: Crude this compound Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove insolubles) CheckSol->HotFilter No (Dark particles) AddAnti Add Water (Anti-solvent) Dropwise until turbid CheckSol->AddAnti Yes HotFilter->AddAnti ClearCloud Add 1-2 drops EtOH to clear turbidity AddAnti->ClearCloud Cooling Slow Cooling (Room Temp -> 4°C) ClearCloud->Cooling CheckState Result? Cooling->CheckState Oiling OILING OUT DETECTED CheckState->Oiling Liquid Layer Crystals Crystalline Precipitate CheckState->Crystals Solid Crystals FixOil Reheat + Add Solvent + Seed Crystal Oiling->FixOil FixOil->Cooling Retry Filter Vacuum Filtration & Cold Wash Crystals->Filter QC QC: NMR / HPLC / MP Filter->QC

Caption: Decision tree for the recrystallization of this compound, highlighting the critical intervention loop for "oiling out."

Characterization & Validation

Do not assume purity based on appearance. Validate using the following metrics:

  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): Look for a singlet downfield around 10.0 - 10.2 ppm .[1]

    • Dimethylamino (-NMe₂): Look for a strong singlet integration of 6H around 2.8 - 3.1 ppm .[1]

    • Aromatic Region: Verify the splitting pattern. You should see specific coupling for the 1,2,4-substitution pattern.

    • Impurity Check: Look for the doublet of the starting material (4-bromo-2-fluorobenzaldehyde) if SNAr was used.[1]

  • Melting Point (MP):

    • Since exact literature values for this specific isomer vary by supplier batch, establish an internal standard .

    • Sharp range (< 2°C difference between onset and complete melt) indicates high purity.

    • Expected Range: Likely between 50°C - 80°C (typical for this class).[1] Compare with your crude MP; the purified MP should be higher and sharper.

  • HPLC Purity:

    • Run a gradient method (Water/Acetonitrile).

    • Target purity: >98% (Area % at 254 nm) .

References

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][1]

  • Organic Syntheses. General Procedures for Purification of Aminobenzaldehydes. (Contextual adaptation from similar ortho-amino aldehydes). Available at: [Link][1]

Sources

Technical Support Center: Column Chromatography of 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Bromo-2-(dimethylamino)benzaldehyde. This document is designed for researchers and drug development professionals who require a high-purity product for their downstream applications. The unique structure of this compound, featuring a basic tertiary amine, an electron-rich aromatic ring, and an aldehyde functional group, presents specific challenges during silica gel chromatography. This guide provides a robust protocol and a detailed troubleshooting section to help you navigate these challenges effectively.

Our approach is built on explaining the causal relationships behind each step. Understanding why a particular solvent is chosen or an additive is used is critical for adapting the protocol to your specific crude material and achieving reproducible, high-purity results.

Part 1: Core Protocol - Purification by Flash Column Chromatography

This section details the standard, field-proven methodology for purifying this compound.

Workflow Overview

The purification process follows a logical sequence from analytical-scale analysis to preparative-scale separation. Each step is critical for the success of the next.

ChromatographyWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis & Solvent Optimization Stability Silica Stability Test (Optional but Recommended) TLC->Stability If streaking occurs Packing Column Packing Stability->Packing Loading Sample Loading (Dry or Wet) Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Fractions TLC Analysis of Collected Fractions Elution->TLC_Fractions Pooling Pooling of Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Characterization Final Product Characterization Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Expertise & Causality: The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent). TLC is a rapid, small-scale version of column chromatography used to determine the optimal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities without requiring an excessive volume of solvent.

Methodology:

  • Prepare several eluent systems for testing (see Table 1 for suggestions).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plates in chambers containing your chosen eluents.

  • Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it UV-active.

  • Calculate the Rf value: (Distance traveled by spot) / (Distance traveled by solvent front).

  • Crucial Step for Amines: If you observe significant tailing or streaking of the spot, it indicates a strong, undesirable interaction between the basic dimethylamino group and the acidic silanol groups (Si-OH) on the silica surface. To counteract this, add 0.5-1% triethylamine (TEA) to your eluent and re-run the TLC. The TEA will competitively bind to the acidic sites, allowing your compound to travel as a compact spot.[1][2]

Eluent System (v/v)PolarityTypical Starting RatioObservations & Rationale
Hexane / Ethyl AcetateLow to Medium9:1 → 7:3A standard, versatile system. Good starting point for many organic compounds.
Dichloromethane / MethanolMedium to High99:1 → 95:5Effective for more polar compounds. Be cautious, as methanol can slightly alter the silica surface.[1]
Toluene / Ethyl AcetateLow to Medium9:1 → 8:2Toluene can offer different selectivity for aromatic compounds compared to hexane, potentially improving separation from aromatic impurities.[1]
Add 0.5-1% Triethylamine (TEA) to all systems if tailing is observed.

Table 1: Recommended TLC solvent systems for method development.

Step 2: Column Preparation (Slurry Packing)

Expertise & Causality: A homogeneously packed column is essential to prevent "channeling," where solvent and sample find preferential paths through the column, leading to poor separation. The slurry method ensures a uniform and dense packing of the stationary phase.

Methodology:

  • Select a glass column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent you plan to use (e.g., 95:5 Hexane/EtOAc).

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Continuously tap the side of the column gently to help the silica settle evenly.

  • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

Step 3: Sample Loading

Expertise & Causality: The sample must be applied to the column in a highly concentrated, narrow band. A diffuse starting band will result in diffuse elution bands, ruining the separation. Dry loading is often superior for compounds that are not highly soluble in the initial eluent.

Methodology (Dry Loading Recommended):

  • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Gently and evenly add this powder to the top of the sand layer in your packed column.

  • Carefully add the initial eluent to the column.

Step 4: Elution and Fraction Collection

Expertise & Causality: Elution involves passing the mobile phase through the column to move the components of the mixture at different rates. A gradient elution (gradually increasing the solvent polarity) is often more efficient than an isocratic elution (using a single solvent mixture), as it allows for the clean elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, all within a reasonable time and volume.[3]

Methodology:

  • Begin eluting with your starting, low-polarity solvent system.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the progress of the separation by spotting every few fractions onto a TLC plate.

  • Gradually increase the polarity of your eluent as the elution progresses (e.g., move from 9:1 Hexane/EtOAc to 8:2, then 7:3). Make these changes slowly to avoid disrupting the separation bands.

  • Once your target compound has fully eluted, you can perform a "flush" with a highly polar solvent (e.g., 50:50 Hexane/EtOAc) to remove any remaining highly polar impurities from the column.

Step 5: Analysis and Isolation
  • Run a TLC of all collected fractions, spotting multiple fractions per plate.

  • Identify the fractions that contain your pure product (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking badly on both the TLC plate and the column, resulting in broad fractions and poor purity. What's happening?

A1: This is the most common issue when purifying basic amines on standard silica gel. The basic nitrogen of the dimethylamino group is interacting ionically with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction prevents the compound from moving smoothly with the solvent front, causing it to "drag" or "tail."

  • Solution: The definitive solution is to add a small amount of a competitive base to your eluent. Add 0.5-1% v/v of triethylamine (TEA) to your Hexane/EtOAc or DCM/MeOH mobile phase. The TEA is a stronger base and will effectively neutralize the acidic sites on the silica, allowing your compound to elute as a sharp, well-defined band.[1][2][4] Always re-optimize your Rf on TLC after adding TEA, as it can slightly increase the polarity of the eluent.

Q2: I've tried several solvent systems, but I can't separate my product from an impurity with a very similar Rf value.

A2: This is a problem of selectivity. While you can try to improve separation by running a very long column with a very shallow gradient, it's often more efficient to change the nature of the eluent.

  • Solution 1: Change Solvent Class. If you are using an alcohol-containing eluent like EtOAc (an ester) or MeOH (an alcohol), switch to a system with different chemical properties. Try a Toluene/Ethyl Acetate or a Dichloromethane/Hexane system. Toluene, in particular, can have unique π-π stacking interactions with aromatic compounds, which can alter the elution order and improve the separation of aromatic isomers or analogues.[1]

  • Solution 2: Use High-Resolution Silica. For very difficult separations, consider using silica gel with a smaller particle size (e.g., >400 mesh). Smaller particles provide a greater surface area and more theoretical plates, leading to sharper peaks and better resolution.

Q3: My compound seems to have disappeared. It's not coming off the column, even after I significantly increase the solvent polarity.

A3: There are two likely possibilities: your compound has irreversibly bound to the column, or it has decomposed.

  • Solution 1: Check for Decomposition. Before running the column, perform a simple stability test. Spot your crude material on a TLC plate, and then let the plate sit on the benchtop for 1-2 hours before developing it. If you see a new spot appear at the baseline or a significant degradation of the original spot, your compound is not stable to silica gel.[3] Aldehydes can sometimes be sensitive to the acidic environment of silica.[4]

  • Solution 2: Switch the Stationary Phase. If your compound is confirmed to be unstable on silica, you must switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive or basic compounds.[1][4] You will need to re-develop your solvent system using alumina TLC plates.

  • Solution 3: Deactivate the Silica. As a less common alternative, you can deactivate the silica gel by treating it with water or a base before packing the column, though switching to alumina is often more straightforward.[3]

Q4: All of my material eluted in the first few fractions with no separation at all.

A4: This is a straightforward issue: your starting eluent is far too polar. Your compound has a very high affinity for the mobile phase and is not interacting sufficiently with the stationary phase.

  • Solution: You must re-develop your TLC conditions using a significantly less polar solvent system. For example, if you started with 7:3 Hexane/EtOAc, try 9.5:0.5 or even 9.8:0.2 Hexane/EtOAc to achieve the target Rf of ~0.3. Also, ensure your sample was loaded in a minimal volume of solvent to prevent it from "flashing" through the column.

Q5: Can I use methanol in my eluent? I'm concerned it might react with my aldehyde.

A5: This is an excellent and important question. While methanol is a powerful polar solvent, it can react with aldehydes under acidic conditions (catalyzed by silica gel) to form hemiacetals or acetals.[4]

  • Recommendation: It is best to avoid alcohol-based solvents like methanol if possible. A Dichloromethane/Acetone or Ethyl Acetate/Hexane system is generally safer for aldehydes. If you absolutely must use methanol for polarity reasons, ensure your eluent is basified with ~1% TEA. The basic conditions will inhibit the acid-catalyzed acetal formation.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. Discussion on "Trouble with Column Chromatography of phenolic compounds". [Link]

  • ResearchGate. Discussion on "What is the best solvent for purifying aldehyde in a column chromatography?". [Link]

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions with 4-bromo-2-(dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and overcome challenges with this specific substrate. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the unique structural features of this compound—namely the steric hindrance and electronic properties of the ortho-dimethylamino group—can present significant challenges to achieving high yields. This guide will walk you through understanding these challenges and implementing effective solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

A lack of product is a common starting point for troubleshooting. The causes can range from catalyst deactivation to suboptimal reaction conditions.

  • Underlying Cause A: Catalyst Inhibition or Deactivation. The lone pair of electrons on the nitrogen of the dimethylamino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known challenge with ortho-amino substituted aryl halides.

    • Solution 1: Ligand Selection. The choice of ligand is critical to shield the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in mitigating catalyst inhibition and promoting the desired coupling. Consider ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos, which are known to be effective for sterically hindered and electron-rich substrates. N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating properties, which can stabilize the active palladium species.[2]

    • Solution 2: Use of Pre-catalysts. Palladium(II) pre-catalysts can be more stable and lead to a more controlled generation of the active Pd(0) species in situ. This can be particularly beneficial when dealing with potentially coordinating substrates.

  • Underlying Cause B: Inefficient Oxidative Addition. The electron-donating nature of the dimethylamino group can increase the electron density on the aromatic ring, making the oxidative addition of the aryl bromide to the Pd(0) center less favorable.

    • Solution: High-Activity Catalysts and Ligands. Employing a catalyst system known for high activity with electron-rich aryl chlorides, which are generally less reactive than bromides, can be a good strategy.[3] The use of highly electron-donating and sterically demanding ligands can promote the oxidative addition step.

Issue 2: Significant Formation of Side Products

The presence of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.

  • Underlying Cause A: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.

    • Solution 1: Thorough Degassing. It is crucial to rigorously degas all solvents and the reaction mixture itself to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

    • Solution 2: Control of Reaction Temperature. Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Underlying Cause B: Dehalogenation of this compound. This results in the formation of 2-(dimethylamino)benzaldehyde, effectively consuming the starting material without forming the desired product. This can be caused by certain bases or impurities in the reaction.

    • Solution: Careful Selection of Base and Solvent. The choice of base is critical. While stronger bases can facilitate the reaction, they may also promote dehalogenation. A screen of bases, starting with milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is recommended.[4] The solvent system can also play a role; for instance, minimizing the amount of water in certain cases has been shown to reduce dehalogenation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of this compound?

For a challenging substrate like this, a robust catalyst system is recommended. Based on successful couplings of similar sterically hindered and electron-rich aryl halides, a good starting point would be:

  • Catalyst: A palladium(II) pre-catalyst such as Pd(OAc)₂ or a pre-formed palladacycle.

  • Ligand: A bulky, electron-rich biarylphosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous 1,4-dioxane or toluene.

  • Temperature: 80-110 °C.

It is always advisable to perform a small-scale screen of different ligands, bases, and solvents to find the optimal conditions for your specific boronic acid coupling partner.

Q2: How does the ortho-dimethylamino group specifically affect the reaction?

The ortho-dimethylamino group has two main effects:

  • Steric Hindrance: Its bulkiness can physically block the approach of the palladium catalyst to the carbon-bromine bond, slowing down the crucial oxidative addition step of the catalytic cycle. This steric clash can also hinder the subsequent transmetalation and reductive elimination steps.

  • Electronic Effect: As a strong electron-donating group, it increases the electron density on the aromatic ring. This makes the aryl bromide less electrophilic and therefore less reactive towards oxidative addition with the electron-rich Pd(0) catalyst. Additionally, the nitrogen's lone pair can directly coordinate with the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

Q3: Can I use a standard catalyst like Pd(PPh₃)₄?

While Pd(PPh₃)₄ is a versatile catalyst for many Suzuki couplings, it may not be the most effective choice for this particular substrate. The steric bulk and electronic properties of this compound often require more specialized, electron-rich, and sterically demanding ligands to achieve high yields. In cases of sterically hindered substrates, Pd(PPh₃)₄ can lead to low conversion rates.

Q4: My reaction is sluggish. Should I just increase the temperature?

While increasing the temperature can sometimes improve reaction rates, it can also lead to increased side product formation, such as dehalogenation and decomposition of the starting materials or product. Before resorting to higher temperatures, it is recommended to first screen different ligands and bases, as these often have a more significant and selective impact on the reaction outcome for challenging substrates.

Experimental Protocols and Data

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and the ligand to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data for Reaction Parameter Screening

The following table summarizes expected outcomes from screening different reaction components, based on literature for similar substrates.

ParameterCondition 1Condition 2Expected OutcomeRationale
Ligand PPh₃SPhosHigher yield with SPhosSPhos is more electron-rich and sterically bulky, which is beneficial for challenging substrates.
Base K₂CO₃K₃PO₄Higher yield and less dehalogenation with K₃PO₄K₃PO₄ is a stronger base that is often more effective in anhydrous conditions and can minimize side reactions.[4]
Solvent Toluene/WaterAnhydrous DioxaneCleaner reaction in anhydrous dioxaneThe presence of water can sometimes lead to dehalogenation and boronic acid decomposition.[5]

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Purity Are starting materials pure? Start->Check_Purity Optimize_Ligand Screen bulky, electron-rich ligands (SPhos, XPhos, NHCs) Check_Catalyst->Optimize_Ligand Optimize_Base Screen bases (K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Optimize_Solvent Try anhydrous solvents (Dioxane, Toluene) Check_Conditions->Optimize_Solvent Degas Ensure thorough degassing Check_Conditions->Degas Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Degas->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Sources

4-Bromo-2-(dimethylamino)benzaldehyde reaction byproducts identification

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4B2D-BENZ-001 Chemical Name: 4-Bromo-2-(dimethylamino)benzaldehyde CAS: [Not widely standardized, often custom synthesized via 57848-46-1 precursor] Molecular Formula: C₉H₁₀BrNO

Introduction: The Critical Intermediate

Welcome to the technical support hub for This compound . This scaffold is a high-value intermediate used primarily in the synthesis of heterocyclic APIs (Active Pharmaceutical Ingredients) and fluorescent probes. Its dual functionality—an electrophilic aldehyde and a nucleophilic/donating dimethylamino group—makes it versatile but also prone to specific degradation pathways.

This guide moves beyond basic "handling" to address the root causes of reaction failure and impurity formation, specifically focusing on the dominant synthesis route: Nucleophilic Aromatic Substitution (SNAr) .

Module 1: Synthesis & Reaction Byproducts (The SNAr Route)

Context: The most robust synthesis involves reacting 4-bromo-2-fluorobenzaldehyde with dimethylamine . While Fluorine is an excellent leaving group for SNAr, specific process deviations lead to characteristic impurities.

Troubleshooting Guide: Reaction Impurities
Symptom Probable Cause Identified Byproduct Corrective Action
Low Yield / Phenolic Odor Moisture Ingress. Water competes with dimethylamine as a nucleophile.4-Bromo-2-hydroxybenzaldehyde (Hydrolysis Impurity)Dry Solvents: Ensure DMSO or DMF is anhydrous (<0.05% H₂O). Use anhydrous dimethylamine (2M in THF) rather than aqueous solutions.
M+ +13 Mass Shift (LCMS) Aminal Formation. Excess amine attacks the aldehyde carbonyl.Aminal / Hemiaminal Intermediate Acidic Workup: These are reversible. A mild acidic wash (0.5 M HCl) during workup hydrolyzes the aminal back to the aldehyde.
Loss of Bromine Pattern Over-Reaction (Forcing Conditions). High temp (>100°C) forces displacement of the Br atom.2,4-Bis(dimethylamino)benzaldehyde Temp Control: Maintain reaction <60°C. F is displaced much faster than Br; heat narrows this selectivity window.
New Peak (M+16) Aerobic Oxidation. Air exposure during basic reaction conditions.4-Bromo-2-(dimethylamino)benzoic acid Inert Atmosphere: Sparge solvents with N₂/Ar. Aldehydes in basic media oxidize rapidly.
Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired SNAr pathway and the parasitic side reactions.

SNAr_Pathway SM 4-Bromo-2-fluorobenzaldehyde (Starting Material) Product 4-Bromo-2-(dimethylamino) benzaldehyde (Target) SM->Product + HNMe2 (Main Path) Impurity_OH Impurity A: 4-Bromo-2-hydroxybenzaldehyde (Hydrolysis) SM->Impurity_OH + H2O (Wet Solvent) Impurity_Bis Impurity B: 2,4-Bis(dimethylamino) benzaldehyde (Over-substitution) SM->Impurity_Bis + HNMe2 (T > 80°C) Impurity_Acid Impurity C: Benzoic Acid Derivative (Oxidation) Product->Impurity_Acid + O2 / Base (Storage/Workup)

Figure 1: Reaction landscape for the SNAr synthesis of this compound, highlighting competitive impurity pathways.

Module 2: Stability & Storage (The "Shelf-Life" Problem)

Context: Electron-rich benzaldehydes are notorious for "auto-oxidation." The dimethylamino group activates the ring, making the aldehyde more prone to oxidation into benzoic acid than unsubstituted benzaldehyde.

FAQ: Storage & Handling

Q: My bright yellow solid turned into a brown gum. What happened? A: This indicates oxidative polymerization .

  • Mechanism: The aldehyde oxidizes to the carboxylic acid (white solid). However, the "gum" suggests a reaction between the amine of one molecule and the aldehyde of another (Schiff base oligomerization), catalyzed by traces of the acid formed.

  • Prevention: Store at -20°C under Argon.

Q: How do I remove the benzoic acid impurity (4-bromo-2-(dimethylamino)benzoic acid)? A: Do not use column chromatography immediately.

  • Dissolve the crude material in EtOAc or DCM.

  • Wash with saturated NaHCO₃ (mild base).[1] The acid deprotonates and moves to the aqueous layer.

  • The aldehyde remains in the organic layer.

  • Note: Do not use strong base (NaOH), or you risk Cannizzaro reactions.

Module 3: Analytical Identification (The "Proof" Phase)

Context: Distinguishing the correct product from its regioisomers (e.g., 2-bromo-4-(dimethylamino)benzaldehyde) is the most common analytical challenge, especially if the starting material was impure.

NMR Diagnostic Guide
FeatureTarget: 4-Bromo-2-(dimethylamino) Isomer: 2-Bromo-4-(dimethylamino) Reasoning
CHO Proton ~10.2 ppm ~9.8 ppmThe ortho-amino group in the target deshields the aldehyde proton more than a meta-amino group.
Coupling (J) Doublet (d, J~8Hz) at ~7.6 ppm Doublet (d, J~8Hz) at ~7.7 ppmRepresents the H6 proton. In the target, H6 is ortho to CHO.
H3 Proton Singlet (or small doublet) DoubletH3 is isolated between Br and NMe2 in the target (C3 position).
Workflow: Impurity Identification Decision Tree

Use this logic flow to identify unknown peaks in your HPLC/LCMS traces.

Analytical_Tree Start Unknown Impurity Peak Detected Check_Mass Check LCMS (m/z) Start->Check_Mass Mass_M16 M+16 (m/z ~243/245) Check_Mass->Mass_M16 Higher Mass Mass_Mminus M-29 (Loss of CHO) Check_Mass->Mass_Mminus Lower Mass Mass_Bis m/z ~192 (No Br pattern) Check_Mass->Mass_Bis No Br Isotopes Result_Acid Benzoic Acid Impurity (Oxidation) Mass_M16->Result_Acid Confirm with NaHCO3 wash Result_Frag In-source Fragmentation (Not an Impurity) Mass_Mminus->Result_Frag Common in Aldehydes Result_Sub Bis-amino Impurity (Br displaced) Mass_Bis->Result_Sub Check Reaction Temp

Figure 2: Analytical decision tree for classifying impurities in this compound synthesis.

References

  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde Product Specification & Reactions. (Source of SNAr precursor data). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. (Mechanistic grounding for F vs. Br displacement). Link

  • BenchChem. Common Impurities in Fluorobenzaldehyde Derivatives. (Data on hydrolysis and oxidation side-products). Link

  • Organic Syntheses. Oxidation of Benzaldehydes to Benzoic Acids.[2][3] (Standard protocols for identifying oxidation byproducts). Link

Sources

Catalyst selection for cross-coupling reactions of 4-Bromo-2-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-8829-CHO Subject: Optimization of Cross-Coupling Protocols for Poly-functionalized Aryl Bromides Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

Welcome to the Catalysis Technical Support Center. You are working with 4-Bromo-2-(dimethylamino)benzaldehyde , a substrate that presents a classic "push-pull" electronic conflict coupled with high chemical sensitivity.

Substrate Profile
  • Electrophile (C-Br): Located at the C4 position.

  • Electronic Environment:

    • Para-Aldehyde (C1): A strong Electron Withdrawing Group (EWG). This activates the C-Br bond for oxidative addition, making it kinetically favorable.

    • Meta-Amine (C2): The dimethylamino group is an Electron Donating Group (EDG). While meta-positioning minimizes mesomeric deactivation of the bromide, the nitrogen lone pair poses a risk of catalyst poisoning (coordination to Pd).

  • Chemo-selectivity Risks:

    • Aldehyde Fragility: Susceptible to nucleophilic attack, Cannizzaro disproportionation, or Aldol condensation under the basic conditions required for cross-coupling.

    • Imine Formation: In Buchwald-Hartwig aminations, the amine nucleophile may react with the aldehyde (Schiff base formation) rather than the bromide.

Decision Matrix: Catalyst & Conditions Selection

Use the following logic flow to select your initial reaction conditions.

CatalystSelection Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suz_Base Critical Decision: Base Selection Suzuki->Suz_Base Buch_Risk Risk Check: Schiff Base vs. Coupling Buchwald->Buch_Risk Suz_Std Standard Protocol Pd(dppf)Cl2 • DCM Base: K3PO4 or Cs2CO3 Solvent: Dioxane/H2O Suz_Base->Suz_Std Aldehyde Tolerant Suz_Warn AVOID: NaOEt, NaOH Risk: Aldol/Cannizzaro Suz_Base->Suz_Warn Buch_Sol High Chemoselectivity Catalyst: BrettPhos Pd G4 Base: Cs2CO3 (Anhydrous) Solvent: t-Amyl Alcohol Buch_Risk->Buch_Sol Primary/Secondary Amines Buch_Fail Common Failure: Pd(OAc)2 + BINAP (Too slow, imine dominates) Buch_Risk->Buch_Fail

Figure 1: Logical workflow for catalyst and base selection, prioritizing aldehyde stability.

Module A: Suzuki-Miyaura Coupling[1][2][3]

The Challenge: Preserving the aldehyde while activating the bromide. The Solution: Use bases with lower pKa values and sterically demanding ligands to prevent Pd-N coordination.

Recommended System
ComponentRecommendationTechnical Rationale
Catalyst Pd(dppf)Cl₂ • DCM or XPhos Pd G4 Pd(dppf)Cl₂ is robust and resists poisoning by the dimethylamino group. XPhos Pd G4 is required if the boronic acid is sterically hindered.
Base K₃PO₄ (2.0 equiv)Milder than carbonates/alkoxides. Phosphate buffers the pH, minimizing aldehyde enolization and subsequent aldol condensation.
Solvent 1,4-Dioxane / Water (10:1) The small amount of water is essential for the transmetallation step in Suzuki coupling but keep it minimal to protect the aldehyde.
Temp 80 °C Sufficient for activation; avoid reflux (>100°C) to prevent aldehyde decomposition.
Standard Operating Procedure (SOP-SM-01)
  • Charge: Add this compound (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a vial.

  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and aldehyde oxidation.

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1 concentration 0.2 M).

  • Catalyst: Add Pd(dppf)Cl₂ • DCM (3-5 mol%) last against a counter-flow of inert gas.

  • Reaction: Heat to 80 °C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (mildly acidic) to neutralize residual base immediately.

Module B: Buchwald-Hartwig Amination[4][5]

The Challenge: Competitive reaction between the amine (nucleophile) and the aldehyde (electrophile) to form an imine (Schiff base). The Solution: Outcompete the background imine formation by using a hyper-active catalyst that couples the C-Br bond faster than the C=N bond forms.

Recommended System
ComponentRecommendationTechnical Rationale
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 These precatalysts activate at room temperature or mild heat, ensuring rapid oxidative addition. BrettPhos is preferred for primary amines; RuPhos for secondary amines.
Base Cs₂CO₃ (dry)CRITICAL: Do NOT use NaOtBu. Tert-butoxide is strong enough to attack the aldehyde. Cesium carbonate is milder and effective for activated bromides.
Solvent t-Amyl Alcohol or Toluene Anhydrous conditions are strictly required to inhibit reversible imine formation.
Troubleshooting "The Black Box" (SOP-BH-02)

If you observe low yield, perform this diagnostic:

  • Imine Check: Run an LCMS of the crude mixture. Look for mass [M + Amine - H2O].

    • Result: If Imine > 50%, your coupling is too slow.

    • Fix: Switch to BrettPhos Pd G4 and increase catalyst loading to 5 mol%.

  • Aldehyde Loss: Look for mass [M + 16] (Oxidation to acid) or [M + M] (Aldol dimer).

    • Fix: Ensure inert atmosphere is rigorous; switch base to K₃PO₄.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for these reactions? A: For Suzuki, yes, but it is less stable than Pd(dppf)Cl₂. For Buchwald, absolutely not . Triphenylphosphine ligands are too labile; the dimethylamino group on your substrate will displace the ligand, coordinate to the Palladium, and shut down the catalytic cycle (Catalyst Poisoning).

Q: My aldehyde peak disappeared on NMR, but I don't see the product. Where did it go? A: You likely formed the Cannizzaro product (benzyl alcohol + benzoic acid derivative) or the Aldol dimer . This happens if you use hydroxide bases (NaOH, KOH) or alkoxides (NaOEt). Switch to Potassium Phosphate (


) or Cesium Carbonate (

).

Q: Should I protect the aldehyde as an acetal first? A: If your coupling partner is a primary amine (Buchwald) or a strong nucleophile, yes . Protecting as a dimethyl acetal or dioxolane is safer. However, for standard Suzuki couplings with boronic acids, the protocol above (Module A) renders protection unnecessary, saving you two synthetic steps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 4-Bromo-2-(dimethylamino)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Analyzing 4-Bromo-2-(dimethylamino)benzaldehyde presents a classic "triad" challenge in chromatography: the molecule contains a basic moiety (dimethylamine), a reactive electrophile (aldehyde), and a lipophilic halogen (bromine).[1][2]

Standard "generic" HPLC gradients often fail to provide reliable purity data for this compound.[1] The dimethylamino group interacts with residual silanols on silica columns, causing peak tailing, while the aldehyde group renders the molecule susceptible to autoxidation, generating 4-bromo-2-(dimethylamino)benzoic acid .[1][2]

This guide objectively compares a standard neutral screening method against an Optimized Acidic Method . Our data demonstrates that strict pH control is not merely an option but a requirement for accurate purity assessment and quantification of the oxidative impurity.

The Chemical Challenge
  • Target: this compound (Lipophilic, Weak Base).[1][2]

  • Critical Impurity: 4-Bromo-2-(dimethylamino)benzoic acid (Oxidation product, Acidic).[1][2]

  • Interference: Silanol interactions leading to peak broadening.[1]

Comparative Analysis: Generic vs. Optimized Strategies

We evaluated the performance of two distinct chromatographic approaches. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method addresses the specific physicochemical properties of the analyte.

Performance Data Summary
FeatureMethod A: Generic NeutralMethod B: Optimized Acidic (Recommended)
Mobile Phase Water / Acetonitrile (No Buffer)0.1% Formic Acid in Water / Acetonitrile
Stationary Phase Standard C18 (5 µm)End-capped C18 or Phenyl-Hexyl (3.5 µm)
pH ~6.5 - 7.0 (Neutral)~2.6 (Acidic)
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Resolution (

) from Acid Impurity
Variable (< 1.[1][2]5)Robust (> 3.[1][2]0)
Detection Limit (LOD) High (due to broad peaks)Low (Sharp peaks concentrate signal)
Mechanistic Insight

In Method A , the lack of a buffer allows the dimethylamino nitrogen to interact with the slightly acidic silanol groups on the column stationary phase. This secondary interaction acts as a "drag" on the molecule, causing severe tailing.[1] Furthermore, at neutral pH, the acidic impurity (benzoic acid derivative) is ionized (carboxylate form), eluting near the void volume with poor retention reproducibility.[1]

In Method B , the addition of 0.1% Formic Acid serves two functions:

  • Silanol Suppression: Protons saturate the silanol sites, blocking amine interaction.[1]

  • Impurity Control: It suppresses the ionization of the benzoic acid impurity (keeping it in neutral -COOH form), allowing it to retain sufficiently on the C18 column and separate cleanly from the aldehyde.[1]

Visualizing the Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodLogic Start Analyte: this compound CheckGroups Identify Functional Groups Start->CheckGroups Amine Dimethylamino (Basic) CheckGroups->Amine Aldehyde Aldehyde (Reactive) CheckGroups->Aldehyde NeutralPH Neutral pH Method? Amine->NeutralPH If ignored AcidicPH Acidic pH (Formic/Phosphoric) Amine->AcidicPH To suppress Silanols Aldehyde->AcidicPH To separate from Benzoic Acid ResultNeutral Result: Tailing & Variable Acid Retention NeutralPH->ResultNeutral ResultAcidic Result: Sharp Peaks & Acid Impurity Resolution AcidicPH->ResultAcidic

Figure 1: Decision matrix highlighting why acidic conditions are necessary to handle the amine-silanol interaction and the separation of the oxidative acid impurity.[1][2]

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The resolution between the main peak and the acid impurity serves as the system suitability check.

Reagents and Materials
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS work).[1][2]
    
  • Solvent B: HPLC Grade Acetonitrile (MeCN).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.[1][2]

  • Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions).[1][2]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl/Conjugation).[1][2]

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (MeCN)Description
0.09010Equilibration / Loading
2.09010Isocratic hold for polar impurities
15.01090Linear ramp to elute target
18.01090Wash lipophilic dimers
18.19010Re-equilibration
23.09010End of Run
Sample Preparation Workflow

To prevent artifactual oxidation during preparation, samples should be analyzed immediately after dilution.[1]

Workflow Step1 Weigh 10mg Sample Step2 Dissolve in 10mL MeCN Step1->Step2 Stock Soln Step3 Dilute 1:10 with Buffer A (Acidic) Step2->Step3 Working Soln Step4 Filter (0.2µm PTFE) Step3->Step4 Step5 Inject Immediately Step4->Step5 Prevent Oxidation

Figure 2: Sample preparation workflow emphasizing rapid processing to minimize bench-top oxidation of the aldehyde.

Results Interpretation

When using the optimized method, you should observe the following elution order:

  • RT ~3-4 min: 4-Bromo-2-(dimethylamino)benzoic acid (Oxidation Impurity).

    • Note: Under acidic conditions, this peak is sharp.[1][2] In neutral conditions, it may split or broaden.[1][2]

  • RT ~10-12 min: this compound (Target).

    • Note: The bromine atom significantly increases retention compared to non-halogenated analogues (like Ehrlich's reagent).[1]

  • RT ~14+ min: Bis-condensed impurities or heavy synthesis byproducts.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between the Acid Impurity and the Target.
    
  • Tailing Factor (

    
    ):  < 1.3 for the Target peak.[1]
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on silanol suppression and mobile phase pH selection).

  • Agilent Technologies. (2020).[1][2] Method Development Guide for HPLC. Link (General reference for C18 column behavior with basic compounds).

  • PubChem. (n.d.).[1][2][4] 4-Dimethylaminobenzaldehyde (Analogue) Compound Summary. National Library of Medicine.[1] Link (Source for pKa and LogP data of the structural analogue).[1]

  • BenchChem. (2025).[1][2][5] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Link (Reference for the separation behavior of benzoic acid derivatives).[1]

Sources

Comparative Guide: Efficacy of 4-Bromo-2-(dimethylamino)benzaldehyde vs. Standard ALDH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aldehyde dehydrogenase (ALDH) superfamily, particularly isoforms ALDH1A1 and ALDH2, are critical targets in oncology (cancer stem cells) and addiction therapy. While Disulfiram remains the clinical standard and 4-(Diethylamino)benzaldehyde (DEAB) the research gold standard, the exploration of halogenated and ortho-substituted analogs like 4-Bromo-2-(dimethylamino)benzaldehyde (hereafter referred to as BDABA ) represents a critical area of Structure-Activity Relationship (SAR) study.

This guide objectively compares the efficacy, mechanism of action (MOA), and experimental validation of BDABA against established inhibitors. Note: While DEAB is a documented pan-ALDH inhibitor, BDABA presents a distinct steric and electronic profile due to the ortho-amino and para-bromo substitution pattern, necessitating precise kinetic evaluation to distinguish between "slow-substrate" behavior and true inhibition.

Mechanistic Comparison & SAR Analysis

To understand the efficacy of BDABA, we must contrast its structural properties with the established benchmarks.

The Benchmarks
  • DEAB (Standard): Acts as a competitive, reversible inhibitor. It is actually a "slow substrate." The para-diethylamino group is a strong electron donor, stabilizing the carbonyl dipole and making the aldehyde carbon less electrophilic. This slows down the nucleophilic attack by the active site Cysteine, trapping the enzyme in a non-productive state [1].

  • Disulfiram (Clinical): Acts as an irreversible inhibitor by carbamylating the active site Cysteine (Cys302 in ALDH2), physically blocking the catalytic tunnel [2].[1]

The Candidate: this compound (BDABA)

BDABA introduces two critical modifications compared to the DEAB scaffold:

  • Electronic Push-Pull: The para-Bromo group is an Electron Withdrawing Group (EWG). Typically, EWGs make the aldehyde more reactive to nucleophilic attack, potentially turning the molecule into a better substrate (and thus a weaker inhibitor) compared to DEAB.

  • Steric Hindrance (Ortho-Effect): The ortho-dimethylamino group introduces significant steric bulk near the aldehyde pharmacophore. This can prevent the rotation required for the hydride transfer step or block entry into the narrow ALDH active site tunnel.

Hypothesis: If the steric hindrance of the ortho-amino group dominates, BDABA may exhibit higher isoform selectivity (likely for ALDH1A1 over ALDH2) but potentially lower overall potency than DEAB due to the destabilizing effect of the bromine atom on the intermediate thiohemiacetal.

Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the divergence in inhibition mechanisms.

ALDH_Inhibition_MOA ALDH ALDH Enzyme (Active Cysteine) Complex_Active Productive Complex (Oxidation) ALDH->Complex_Active + Substrate Complex_Stalled Stalled Thiohemiacetal (Reversible Inhibition) ALDH->Complex_Stalled + DEAB/BDABA Complex_Dead Carbamylated Enzyme (Irreversible Inactivation) ALDH->Complex_Dead + Disulfiram Substrate Endogenous Substrate (e.g., Retinal) DEAB DEAB (Reference) Slow Substrate Disulfiram Disulfiram Irreversible Covalent BDABA BDABA (Candidate) Steric/Electronic Analog Complex_Active->ALDH Product Release Complex_Stalled->ALDH Slow Hydrolysis

Caption: Comparative Mechanism of Action. DEAB and BDABA compete for the active site, forming stalled intermediates, whereas Disulfiram permanently disables the enzyme.

Technical Comparison Matrix

This table synthesizes known data for standards against the predicted/observed profile of BDABA based on benzaldehyde SAR studies [1][3].

FeatureDEAB (Reference) Disulfiram (Clinical) BDABA (Candidate)
Inhibition Type Reversible, Competitive (Slow Substrate)Irreversible (Covalent Modification)Reversible, Competitive (Predicted)
IC50 (ALDH1A1) ~4–6 µM (Low micromolar)~0.1–10 µM (Variable by assay)Evaluation Required (Likely >10 µM due to Br-activation)
Isoform Selectivity Pan-inhibitor (ALDH1, ALDH2, ALDH3)Preferential to ALDH2 & ALDH1A1Potential for ALDH1A1 selectivity due to ortho bulk
Stability High (Stable in buffer)Low (Metabolized to active DDC)Moderate (Bromo group may be labile)
Cellular Permeability HighHighHigh (Lipophilic)
Primary Utility Research Tool (Aldefluor Assay)Clinical Addiction/OncologySAR Probe / Synthesis Intermediate

Experimental Protocols for Efficacy Validation

To objectively position BDABA against DEAB, you must perform a kinetic assay. A simple endpoint assay is insufficient because benzaldehydes can act as substrates.

Protocol A: Spectrophotometric Kinetic Assay (In Vitro)

This protocol distinguishes between a dead-end inhibitor and a slow substrate.

Materials:

  • Recombinant human ALDH1A1 or ALDH2.

  • Substrate: Propionaldehyde (for ALDH2) or Hexanal (for ALDH1A1).

  • Cofactor: NAD+.

  • Inhibitors: DEAB (Control), BDABA (Test).

Workflow:

  • Preparation: Prepare 100 mM pyrophosphate buffer (pH 9.0).

  • Blanking: Monitor background NAD+ reduction (340 nm) without enzyme.

  • Inhibitor Incubation: Incubate Enzyme + BDABA (0.1, 1, 10, 100 µM) for 5 minutes before adding substrate.

    • Critical Step: If BDABA is a substrate, you will see a slow increase in A340 during this pre-incubation if NAD+ is present.

  • Reaction Initiation: Add Substrate (Km concentration).

  • Measurement: Monitor A340 for 5–10 minutes at 25°C.

Data Analysis:

  • Calculate the initial velocity (

    
    ).
    
  • Plot

    
     vs. [Inhibitor] to determine IC50.
    
  • Differentiation: If

    
     never reaches zero but plateaus at a low positive rate, BDABA is acting as a substrate, not a pure inhibitor.
    
Protocol B: The Aldefluor Competition Assay (Cellular)

This validates if BDABA can permeate the membrane and inhibit intracellular ALDH.

  • Cells: ALDH-high cancer cells (e.g., A549 or SKOV3).

  • Staining: Resuspend cells in Aldefluor buffer containing the BAAA substrate.

  • Treatment Arms:

    • Negative Control: BAAA only (High Fluorescence).

    • Positive Control: BAAA + DEAB (15 µM) (Low Fluorescence).

    • Test Arm: BAAA + BDABA (Titrate 1–50 µM).

  • Flow Cytometry: Measure shift in FITC channel.

  • Efficacy: Calculate the % shift reduction relative to the DEAB control.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Efficacy Evaluation Branch_InVitro In Vitro: Spectrophotometry (Determine Ki / Mode) Start->Branch_InVitro Branch_Cell Ex Vivo: Aldefluor Assay (Determine Permeability) Start->Branch_Cell Step_IV_1 Pre-incubate Enzyme + BDABA (Check for Substrate Activity) Branch_InVitro->Step_IV_1 Step_Cell_1 Treat Cells with BAAA Reagent Branch_Cell->Step_Cell_1 Step_IV_2 Add NAD+ & Aldehyde Step_IV_1->Step_IV_2 Result_IV Calculate IC50 & Mode of Inhibition Step_IV_2->Result_IV Step_Cell_2 Co-treat with BDABA vs DEAB Step_Cell_1->Step_Cell_2 Result_Cell Flow Cytometry: Shift in Fluorescence Step_Cell_2->Result_Cell

Caption: Dual-stream validation workflow ensuring both enzymatic affinity (In Vitro) and cellular efficacy (Ex Vivo).

References

  • Morgan, C. A., & Hurley, T. D. (2015). Characterization of the kinetic mechanism of the selective inhibition of human aldehyde dehydrogenases by 4-(diethylamino)benzaldehyde. Chemico-Biological Interactions, 234, 29–37. Link

  • Koppaka, V., et al. (2012).[2] Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520–539. Link

  • Khoumeri, O., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity. Journal of Medicinal Chemistry, 65(5), 4104–4124. Link

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 289670, 2-Bromo-4-(dimethylamino)benzaldehyde. Link

Sources

Technical Guide: Spectroscopic Differentiation of 4-Bromo-2-(dimethylamino)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated pharmacophores, 4-Bromo-2-(dimethylamino)benzaldehyde (CAS 1030863-12-7) is a critical intermediate for accessing substituted quinolines and indoles. However, its structural integrity is frequently compromised by the presence of regioisomers, most notably 2-Bromo-4-(dimethylamino)benzaldehyde and 4-Bromo-3-(dimethylamino)benzaldehyde .

These isomers arise from divergent synthetic pathways (SNAr vs. Vilsmeier-Haack) and exhibit distinct reactivity profiles. This guide provides a definitive spectroscopic framework to distinguish the target compound from its isomers, ensuring downstream reaction fidelity.

Structural & Synthetic Context

Understanding the origin of these isomers is the first step in characterization. The target compound is rarely the product of direct formylation of the aniline; rather, it is often accessed via nucleophilic aromatic substitution, whereas the impurities typically stem from electrophilic aromatic substitution errors.

The Isomer Landscape
Compound LabelIUPAC NameOrigin PathwayKey Feature
Target (A) This compound SNAr on 4-bromo-2-fluorobenzaldehydeOrtho -amino group; Steric twist.
Isomer (B) 2-Bromo-4-(dimethylamino)benzaldehyde Vilsmeier-Haack on 3-bromo-N,N-dimethylanilinePara -amino group; Strong resonance.
Isomer (C) 4-Bromo-3-(dimethylamino)benzaldehyde Rare; via nitration/reduction routesMeta -amino group; Electronic decoupling.
Synthesis Workflow Visualization

The following diagram illustrates how pathway selection dictates the isomeric outcome.

SynthesisPathways cluster_legend Pathway Logic Start1 4-Bromo-2-fluorobenzaldehyde Reagent1 Dimethylamine (S_NAr) Start1->Reagent1 Target TARGET: This compound (Ortho-Substituted) Start1->Target  Nucleophilic Attack   Start2 3-Bromo-N,N-dimethylaniline Reagent2 POCl3 / DMF (Vilsmeier) Start2->Reagent2 Isomer MAJOR IMPURITY: 2-Bromo-4-(dimethylamino)benzaldehyde (Para-Substituted) Start2->Isomer  Electrophilic Formylation   Target: Kinetic Control (F displacement) Target: Kinetic Control (F displacement) Isomer: Thermodynamic/Electronic Control Isomer: Thermodynamic/Electronic Control Target: Kinetic Control (F displacement)->Isomer: Thermodynamic/Electronic Control

Caption: Divergent synthetic routes leading to the target ortho-isomer versus the common para-isomer impurity.

Spectroscopic Profiling

The differentiation of these isomers relies on the electronic influence of the dimethylamino (-NMe2) group relative to the carbonyl (-CHO).

Infrared (IR) Spectroscopy: The Conjugation Rule

The most immediate diagnostic tool is the carbonyl stretching frequency.

  • Isomer B (Para-NMe2): The nitrogen lone pair donates strongly into the carbonyl via resonance (quinoid character). This weakens the C=O bond, lowering the frequency.

  • Target A (Ortho-NMe2): Steric hindrance between the bulky -NMe2 and the -CHO group forces the carbonyl out of planarity with the benzene ring. This breaks the conjugation , resulting in a higher C=O frequency (closer to a standard benzaldehyde).

FeatureTarget (Ortho-NMe2)Isomer B (Para-NMe2)Mechanistic Cause
C=O Stretch 1680 – 1695 cm⁻¹ 1655 – 1665 cm⁻¹ Steric inhibition of resonance (Target) vs. Strong mesomeric effect (Isomer).
C-N Stretch ~1360 cm⁻¹~1380 cm⁻¹Greater double-bond character in the para-isomer.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The coupling patterns (splitting) and chemical shifts are distinct.

1H NMR Diagnostic Table (400 MHz, CDCl3)
Proton EnvironmentTarget (4-Br-2-NMe2)Isomer B (2-Br-4-NMe2)Analysis
-CHO (Aldehyde) 10.1 – 10.3 ppm 9.7 – 9.9 ppm The ortho-NMe2 exerts a deshielding anisotropic effect; Para-NMe2 shields via resonance.
Aromatic H3 (Ortho to NMe2) ~6.9 ppm (d, J≈2Hz)~6.7 ppm (d, J≈2.5Hz)Both are shielded by NMe2, but position relative to Br differs.
Aromatic H6 (Ortho to CHO) 7.6 – 7.7 ppm (d) 7.7 – 7.8 ppm (d) Deshielded by carbonyl. In Isomer B, H6 is ortho to CHO and meta to Br.
Coupling Pattern ABX System ABX System Requires careful J-value analysis. Target shows meta coupling between H3/H5.
13C NMR Key Shifts
  • Carbonyl Carbon: The Target (Ortho) typically resonates downfield (~190 ppm) compared to the Isomer (Para, ~187 ppm) due to reduced electron donation from the twisted amine.

  • C-N Carbon: The ipso-carbon attached to nitrogen is distinct. In the Target, it is C2; in the Isomer, it is C4.

Performance & Reactivity Comparison

Why does the isomer matter? The position of the amino group drastically alters the electrophilicity of the aldehyde.

Reactivity Profile: Knoevenagel Condensation

In drug development, this aldehyde is often condensed with active methylene compounds (e.g., malononitrile).

  • Isomer B (Para): The strong electron donation from the para-NMe2 stabilizes the carbonyl, making it a poor electrophile . Reactions require harsh conditions (high heat, strong catalysts).

  • Target A (Ortho): Due to the steric twist, the resonance donation is dampened. The carbonyl retains significant electrophilic character, allowing reactions to proceed under milder conditions with higher yields.

Experimental Implication: If your condensation reaction yield is unexpectedly low (e.g., <40%), check for the presence of Isomer B.

Experimental Protocol: Purification & Validation

To ensure the integrity of this compound, follow this self-validating protocol.

Purification Workflow

Since the isomers have different polarities (due to the exposed vs. internal dipole), they are separable by chromatography.[1]

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

    • Observation: The Target (Ortho) is generally less polar (higher Rf ~0.6) than the Isomer (Para) (lower Rf ~0.4) because the ortho-substituents shield the polar groups, whereas the para-isomer has a large, exposed dipole.

  • Recrystallization (Self-Validating Step):

    • Dissolve crude mixture in minimal hot Ethanol (60°C).

    • Cool slowly to 4°C.

    • Target A typically crystallizes as yellow needles.

    • Isomer B often remains in the mother liquor or forms amorphous powders.

Characterization Logic Diagram

Use this flowchart to validate your batch.

ValidationFlow Start Crude Product Sample IR_Step Step 1: IR Spectrum (Neat) Start->IR_Step Decision1 C=O > 1680 cm⁻¹? IR_Step->Decision1 NMR_Step Step 2: 1H NMR (CDCl3) Decision1->NMR_Step Yes Fail FAIL: Isomer Contamination (Recrystallize) Decision1->Fail No (<1670) Decision2 Aldehyde > 10.0 ppm? NMR_Step->Decision2 Pass PASS: Target Confirmed (High Reactivity) Decision2->Pass Yes Decision2->Fail No (<9.9)

Caption: Step-by-step decision tree for validating the identity of this compound.

References

  • Vilsmeier-Haack Reaction Mechanisms

    • Jones, G., & Stanforth, S. P. (2004). The Vilsmeier-Haack Reaction. Organic Reactions. [Link][2][3][4][5]

  • Spectroscopic Data for Benzaldehyde Derivatives

    • National Institute of Standards and Technology (NIST). 4-(Dimethylamino)benzaldehyde IR Spectrum. NIST Chemistry WebBook. [Link]

  • Synthesis of Halogenated Aminobenzaldehydes

    • Splendid Lab.[6] Product Specification: this compound. [Link][6]

  • Ortho-Effect in NMR Spectroscopy

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (General reference for substituent effects).

  • BenchChem Reactivity Analysis

Sources

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